molecular formula C35H60N7O18P3S B15547643 (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

Cat. No.: B15547643
M. Wt: 991.9 g/mol
InChI Key: KJJPUIFALMAQPF-SUAKZGBESA-N
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Description

(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA is a long-chain (3S)-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3S,5Z)-3-hydroxytetradec-5-enoic acid. It is a long-chain (3S)-hydroxy fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C35H60N7O18P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3S)-3-hydroxytetradec-5-enethioate

InChI

InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h11-12,21-24,28-30,34,43,46-47H,4-10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b12-11-/t23-,24+,28+,29+,30-,34+/m0/s1

InChI Key

KJJPUIFALMAQPF-SUAKZGBESA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Crossroads: An In-depth Technical Guide to the Role of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, specifically those with a double bond at an odd-numbered carbon. Its unique structure, featuring both a hydroxyl group at the beta-position (C3) and a cis double bond at the delta-5 position, necessitates the involvement of auxiliary enzymes to complete its degradation. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic reactions, relevant kinetic data, and experimental protocols for its study. A thorough understanding of this pathway is critical for researchers investigating fatty acid metabolism, metabolic disorders, and for the development of novel therapeutic agents targeting these processes.

Introduction

Beta-oxidation is the primary catabolic pathway for fatty acids, providing a significant source of metabolic energy. While the degradation of saturated fatty acids follows a well-defined four-step cycle, the oxidation of unsaturated fatty acids requires additional enzymatic steps to handle the double bonds, which can disrupt the stereochemistry of the intermediates. This compound is a crucial, yet challenging, intermediate in this process. This guide will elucidate the specific enzymatic steps required to metabolize this compound, providing a detailed technical resource for professionals in the field.

The Beta-Oxidation Pathway of this compound

The metabolism of this compound involves a sequence of reactions catalyzed by core beta-oxidation enzymes and auxiliary isomerases. The pathway is initiated by the oxidation of the 3-hydroxyl group, followed by the isomerization of the resulting double bond to a position suitable for the standard beta-oxidation machinery.

Enzymatic Steps

The breakdown of this compound proceeds through the following key enzymatic reactions:

  • Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase (HADH): The first step is the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This reaction yields 3-keto-tetradec-5-enoyl-CoA. HADH exhibits broad substrate specificity, acting on medium to long-chain 3-hydroxyacyl-CoAs.[1]

  • Isomerization by Δ3,Δ2-Enoyl-CoA Isomerase (ECI): The resulting 3-keto-tetradec-5-enoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation pathway. It first undergoes isomerization. Although direct isomerization of a 3-keto-Δ5-enoyl-CoA is not extensively documented, the metabolic pathway of 5-enoyl-CoAs involves the action of acyl-CoA dehydrogenase to form a 2,5-dienoyl-CoA, which is then isomerized by Δ3,Δ2-enoyl-CoA isomerase to a 3,5-dienoyl-CoA intermediate.[2] In the case of our 3-keto intermediate, it is plausible that it is first acted upon by thiolase, releasing acetyl-CoA and forming a shorter 3-enoyl-CoA, which is then isomerized. A more direct route would involve an isomerase acting on the 3-keto-tetradec-5-enoyl-CoA. For the purpose of this guide, we will illustrate the pathway involving the isomerization of the double bond. The Δ3,Δ2-enoyl-CoA isomerase catalyzes the shift of the double bond from the 5Z position to a 2E position, forming a substrate suitable for the subsequent steps of beta-oxidation.

  • Further Beta-Oxidation Cycles: Once converted to a standard trans-2-enoyl-CoA intermediate, the molecule can re-enter the conventional beta-oxidation spiral, undergoing hydration, oxidation, and thiolysis to yield acetyl-CoA and a shortened acyl-CoA until the fatty acid is completely degraded.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix A This compound B 3-keto-tetradec-5-enoyl-CoA A->B 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD+ -> NADH + H+ C Dodeca-3,5-dienoyl-CoA B->C Thiolase + CoA-SH -> Acetyl-CoA D Dodeca-2,4-dienoyl-CoA C->D Δ3,5,Δ2,4-Dienoyl-CoA Isomerase E Further Beta-Oxidation Cycles D->E 2,4-Dienoyl-CoA Reductase & Enoyl-CoA Isomerase Synthesis_Workflow Start (3S,5Z)-3-hydroxytetradec-5-enoic acid Step1 Activation to NHS ester Start->Step1 Step2 Reaction with Coenzyme A Step1->Step2 Step3 Purification by RP-HPLC Step2->Step3 End This compound Step3->End LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample Tissue/Cell Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC Liquid Chromatography (C18 Column) SPE->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification MS->Data

References

The Natural Occurrence of 3-Hydroxy Long-Chain Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy long-chain fatty acyl-Coenzyme A (CoA) esters are pivotal intermediates in lipid metabolism, primarily recognized for their role in the mitochondrial β-oxidation of fatty acids. While their presence is transient and concentrations are typically low under normal physiological conditions, their accumulation can be indicative of metabolic dysregulation, particularly in inherited disorders of fatty acid oxidation. This technical guide provides an in-depth overview of the natural occurrence of 3-hydroxy long-chain fatty acyl-CoAs, their cellular localization, involvement in metabolic pathways, and methodologies for their quantification. This information is critical for researchers and professionals involved in the study of metabolic diseases and the development of novel therapeutic interventions.

Natural Occurrence and Cellular Localization

3-Hydroxy long-chain fatty acyl-CoAs are found across a wide range of organisms, from bacteria to plants and mammals. Their subcellular location is intrinsically linked to the metabolic pathways in which they participate.

In Mammals:

  • Mitochondria: The primary site of 3-hydroxy long-chain fatty acyl-CoA metabolism in mammals is the mitochondrial matrix. Here, they are transient intermediates in the β-oxidation spiral, a major pathway for energy production from fatty acids.

  • Endoplasmic Reticulum: The endoplasmic reticulum (ER) is involved in the synthesis of very-long-chain fatty acids (VLCFAs) through a process of fatty acid elongation. 3-hydroxyacyl-CoA intermediates are generated during this process.[1]

  • Peroxisomes: Peroxisomes also play a role in fatty acid metabolism, particularly the β-oxidation of very-long-chain and branched-chain fatty acids.[2][3] 3-Hydroxyacyl-CoA epimerase, an enzyme that acts on 3-hydroxyacyl-CoAs, has been found to be associated with peroxisomes.[4]

In Plants:

  • Plant cells utilize at least three different fatty acid-forming systems located in plastids, the endoplasmic reticulum, and mitochondria.

  • The synthesis of VLCFAs, which are crucial components of seed storage lipids, membrane constituents, and protective cuticular waxes, occurs in the endoplasmic reticulum via an elongase complex.[1][5] This process involves the reduction of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[1]

In Microorganisms:

  • Many bacteria, yeasts, and fungi are capable of producing hydroxy fatty acids.[6] These can be generated through various metabolic pathways, including the diversion of intermediates from fatty acid synthesis.[7]

  • Some bacteria, like Pseudomonas putida, can be engineered to produce medium-chain-length 3-hydroxyalkanoic acids.[8]

Metabolic Pathways Involving 3-Hydroxy Long-Chain Fatty Acyl-CoAs

Mitochondrial β-Oxidation

The catabolism of long-chain fatty acids in the mitochondria is a cyclical process that shortens the acyl chain by two carbons in each round, generating acetyl-CoA, FADH₂, and NADH. 3-hydroxy long-chain fatty acyl-CoAs are key intermediates in this pathway.

The following diagram illustrates the steps of mitochondrial β-oxidation:

Beta_Oxidation Acyl_CoA Long-Chain Acyl-CoA ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA KT β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KT Shorter_Acyl_CoA Acyl-CoA (n-2) Acetyl_CoA Acetyl-CoA ACAD->Enoyl_CoA FAD -> FADH₂ ECH->Hydroxyacyl_CoA H₂O LCHAD->Ketoacyl_CoA NAD⁺ -> NADH + H⁺ KT->Shorter_Acyl_CoA KT->Acetyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Fatty Acid Elongation

In the endoplasmic reticulum, the synthesis of very-long-chain fatty acids involves a four-step cycle that is chemically the reverse of β-oxidation. A key step is the reduction of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[1]

Pathological Accumulation

In certain genetic disorders, the enzymes responsible for metabolizing 3-hydroxy long-chain fatty acyl-CoAs are deficient. This leads to their accumulation and the subsequent manifestation of disease.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is a rare autosomal recessive disorder caused by mutations in the HADHA gene, which codes for the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme. This deficiency prevents the body from converting certain fats to energy, leading to the accumulation of long-chain 3-hydroxy fatty acids and their derivatives.[9]

  • Mitochondrial Trifunctional Protein (MTP) Deficiency: MTP is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid β-oxidation. Deficiencies in this complex also lead to the accumulation of 3-hydroxy long-chain fatty acyl-CoAs.

The accumulation of these metabolites is cytotoxic and can lead to a variety of clinical symptoms, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[9]

Quantitative Analysis

The quantification of 3-hydroxy long-chain fatty acyl-CoAs is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Their concentrations are significantly elevated in affected individuals compared to healthy controls.

AnalyteSample TypeConditionConcentrationReference
Total Long-Chain Acyl-CoA Rat LiverHealthy83 ± 11 nmol/g wet weight[10]
Total Long-Chain Acyl-CoA Hamster HeartHealthy61 ± 9 nmol/g wet weight[10]
3-Hydroxybutyrate (B1226725) (3-OHB) Human PlasmaHealthy (fasted)21 ± 2 µM[11]
3-Hydroxybutyrate (3-OHB) Human PlasmaDiabetic (fasted)38 ± 5 µM[11]
Lactoyl-CoA Mouse HeartHealthy0.0172 pmol/mg tissue wet weight[12][13]
Lactoyl-CoA HepG2 cellsIn vitro0.011 ± 0.003 pmol/10⁶ cells[13]
Long-chain 3-hydroxyacylcarnitines (C14:1, C14, C16, C18:1) Human PlasmaLCHAD DeficiencyElevated[14]

Note: Data on the absolute concentrations of specific 3-hydroxy long-chain fatty acyl-CoAs in healthy tissues is limited. The table includes related compounds to provide context on typical acyl-CoA and hydroxy-fatty acid levels.

Experimental Protocols for Quantification

The analysis of 3-hydroxy long-chain fatty acyl-CoAs and their corresponding free fatty acids typically involves chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy Fatty Acids

This method is well-established for the quantification of 3-hydroxy fatty acids in biological fluids.

1. Sample Preparation:

  • To 500 µL of serum or plasma, add stable isotope-labeled internal standards for each analyte of interest.
  • For total 3-hydroxy fatty acid content, hydrolyze the sample with 10 M NaOH. For free fatty acids, omit this step.
  • Acidify the samples with 6 M HCl.
  • Perform a liquid-liquid extraction with ethyl acetate.
  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization:

  • Derivatize the dried extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), by heating at 80°C for one hour. This step converts the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

3. GC-MS Analysis:

  • Inject the derivatized sample onto a GC system equipped with a capillary column (e.g., HP-5MS).
  • Use a temperature program to separate the different chain-length 3-hydroxy fatty acids.
  • Perform detection using a mass spectrometer in selected ion monitoring (SIM) mode to quantify the characteristic ions of the analytes and their corresponding internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoAs

LC-MS/MS is a robust method for the direct analysis of acyl-CoA species.

1. Sample Preparation (from tissue):

  • Homogenize the tissue sample in a suitable buffer.
  • Add internal standards (e.g., ¹³C-labeled acyl-CoAs).
  • Extract the acyl-CoAs using a solvent system such as chloroform/methanol.
  • Separate the phases and collect the aqueous/methanol phase containing the acyl-CoAs.
  • Dry the extract.

2. LC-MS/MS Analysis:

  • Reconstitute the sample in an appropriate solvent for injection.
  • Separate the acyl-CoAs using reversed-phase liquid chromatography.
  • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of each acyl-CoA species based on its precursor and product ion masses.

The following diagram outlines a general workflow for the analysis of 3-hydroxy long-chain fatty acyl-CoAs.

Analysis_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Extraction of Lipids / Acyl-CoAs Sample->Extraction Hydrolysis Hydrolysis (for total 3-OHFAs) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Yes LCMS LC-MS/MS Analysis Hydrolysis->LCMS No (Direct Acyl-CoA) GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data LCMS->Data

Caption: General Workflow for 3-Hydroxy-Acyl-CoA Analysis.

Conclusion

3-Hydroxy long-chain fatty acyl-CoAs are essential, albeit transient, intermediates in fundamental metabolic processes. While their concentrations are tightly regulated in healthy individuals, their accumulation serves as a critical biomarker for certain inherited metabolic diseases. The ability to accurately quantify these molecules is paramount for the diagnosis, monitoring, and development of therapeutic strategies for these conditions. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to investigate the role of 3-hydroxy long-chain fatty acyl-CoAs in health and disease. Further research to establish definitive baseline concentrations in various tissues will enhance the diagnostic utility of these important metabolic indicators.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Hydroxytetradec-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetradec-5-enoyl-CoA is a long-chain, unsaturated, hydroxylated fatty acyl-coenzyme A molecule. While specific experimental data for this particular molecule is limited in publicly available literature, its chemical and physical properties, metabolic fate, and analytical methodologies can be largely inferred from structurally related compounds and established biochemical principles. This guide provides a comprehensive overview of 3-hydroxytetradec-5-enoyl-CoA, including its predicted physicochemical properties, its putative role in fatty acid metabolism, detailed hypothetical experimental protocols for its analysis and synthesis, and visualizations of relevant biochemical pathways and workflows. This document aims to serve as a valuable resource for researchers investigating lipid metabolism, signal transduction, and the development of novel therapeutics targeting fatty acid pathways.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of 3-Hydroxytetradec-5-enoyl-CoA

PropertyPredicted ValueBasis for Prediction
Chemical Formula C₃₅H₆₀N₇O₁₈P₃SInferred from cis-tetradec-5-enoyl-CoA with the addition of one oxygen and two hydrogen atoms.
Molecular Weight ~991.89 g/mol Calculated based on the predicted chemical formula.
Exact Mass ~991.3088 g/mol Calculated based on the predicted chemical formula.
Appearance Likely a white or off-white solidGeneral appearance of similar long-chain acyl-CoA compounds.
Solubility Soluble in aqueous buffers and polar organic solventsThe coenzyme A moiety confers aqueous solubility, while the long acyl chain provides some solubility in organic solvents. The hydroxyl group enhances polarity.
Stability Stable under appropriate storage conditions (-20°C or below, protected from light and moisture)General stability of long-chain acyl-CoA thioesters.[1]
logP (Octanol-Water Partition Coefficient) ~5.5 - 6.0Estimated based on the structure of cis-tetradec-5-enoyl-CoA and the hydrophilic contribution of the hydroxyl group.
pKa Multiple values due to phosphate (B84403) and amine groupsThe coenzyme A moiety contains multiple ionizable groups.

Note: These values are estimations and should be confirmed by experimental analysis.

Metabolic Significance and Signaling Pathways

3-Hydroxytetradec-5-enoyl-CoA is an intermediate in the metabolic pathways of unsaturated fatty acids. Its primary involvement is expected to be within the mitochondrial beta-oxidation pathway. The presence of a double bond at an odd-numbered carbon (C5) and a hydroxyl group at C3 suggests a specific route of degradation.

The metabolism of unsaturated fatty acids with double bonds at odd positions requires auxiliary enzymes in addition to the core beta-oxidation enzymes.[2] The initial steps for a fatty acid like tetradec-5-enoic acid would involve activation to its CoA ester, followed by several cycles of beta-oxidation until the double bond is near the thioester group. The resulting enoyl-CoA intermediate would then be a substrate for enoyl-CoA isomerase, which shifts the position of the double bond to allow for hydration by enoyl-CoA hydratase, forming a 3-hydroxyacyl-CoA.[2]

The subsequent step is the oxidation of the 3-hydroxyl group to a keto group, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[3][4] This reaction is crucial for the continuation of the beta-oxidation spiral. The substrate specificity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key determinant of the metabolic flux through this pathway.[5]

Beyond its role in energy metabolism, long-chain 3-hydroxyacyl-CoAs may also be involved in cellular signaling. Deficiencies in enzymes that metabolize these molecules, such as LCHAD deficiency, lead to the accumulation of intermediates that can have pathological effects, including lipotoxicity and disruption of mitochondrial function.[1][6]

Below is a diagram illustrating the putative metabolic pathway of tetradec-5-enoyl-CoA, leading to the formation and subsequent processing of 3-hydroxytetradec-5-enoyl-CoA.

fatty_acid_oxidation cluster_beta_oxidation Mitochondrial Beta-Oxidation Tetradec-5-enoyl-CoA Tetradec-5-enoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Tetradec-5-enoyl-CoA->Acyl-CoA_Dehydrogenase Oxidation Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase Acyl-CoA_Dehydrogenase->Enoyl-CoA_Isomerase Isomerization Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Enoyl-CoA_Isomerase->Enoyl-CoA_Hydratase Hydration 3-Hydroxytetradec-5-enoyl-CoA 3-Hydroxytetradec-5-enoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxytetradec-5-enoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxytetradec-5-enoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase Oxidation 3-Ketotetradec-5-enoyl-CoA 3-Ketotetradec-5-enoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketotetradec-5-enoyl-CoA Thiolase Thiolase 3-Ketotetradec-5-enoyl-CoA->Thiolase Thiolytic Cleavage Shorter_Acyl-CoA Shorter_Acyl-CoA Thiolase->Shorter_Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Putative metabolic pathway of tetradec-5-enoyl-CoA.

Experimental Protocols

Due to the lack of specific literature on 3-hydroxytetradec-5-enoyl-CoA, the following experimental protocols are adapted from established methods for the analysis and synthesis of long-chain acyl-CoA esters.

Extraction and Purification of 3-Hydroxytetradec-5-enoyl-CoA from Biological Samples

This protocol is adapted from a method for the extraction and purification of long-chain acyl-CoAs from tissues.[7]

Materials:

  • Tissue sample (e.g., liver, heart)

  • KH₂PO₄ buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification column

  • C-18 solid-phase extraction (SPE) column

  • Glacial acetic acid

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in ice-cold KH₂PO₄ buffer.

  • Add 2-propanol and re-homogenize.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile and centrifuging to pellet the precipitate.

  • Apply the supernatant containing the acyl-CoAs to an oligonucleotide purification column to bind the CoA-containing molecules.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent and further purify using a C-18 SPE column.

  • Elute the purified 3-hydroxytetradec-5-enoyl-CoA with a gradient of acetonitrile in an acidic aqueous buffer.

  • Dry the purified fraction under a stream of nitrogen and store at -80°C.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is designed for the sensitive detection and quantification of 3-hydroxytetradec-5-enoyl-CoA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Reconstitute the purified sample in a small volume of the initial mobile phase.

  • Inject the sample onto the C18 column.

  • Elute with a gradient of mobile phase B (e.g., 5% to 95% over 15 minutes).

  • Set the mass spectrometer to operate in positive ion mode.

  • Monitor for the precursor ion of 3-hydroxytetradec-5-enoyl-CoA (m/z ~992.3) and its characteristic fragment ions for quantification using Multiple Reaction Monitoring (MRM) or by full scan analysis on a high-resolution instrument.

Chemo-enzymatic Synthesis of 3-Hydroxytetradec-5-enoyl-CoA

This protocol provides a potential route for the synthesis of 3-hydroxytetradec-5-enoyl-CoA for use as an analytical standard or for in vitro studies. It combines chemical synthesis of the fatty acid precursor with enzymatic ligation to Coenzyme A. A plausible synthetic route could involve the synthesis of 3-hydroxytetradec-5-enoic acid followed by its conversion to the corresponding CoA thioester.[8][9]

Part 1: Synthesis of 3-Hydroxytetradec-5-enoic Acid This can be achieved through various organic synthesis strategies. A possible approach involves the asymmetric synthesis of a chiral epoxide followed by alkynylation and subsequent reduction to the cis-alkene.[10]

Part 2: Enzymatic Ligation to Coenzyme A This part of the protocol is adapted from methods for the synthesis of acyl-CoA esters.[8]

Materials:

  • 3-Hydroxytetradec-5-enoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Dissolve 3-hydroxytetradec-5-enoic acid in a suitable organic solvent and then evaporate to create a thin film.

  • Add an aqueous solution containing CoA, ATP, MgCl₂, and Tris-HCl buffer.

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting 3-hydroxytetradec-5-enoyl-CoA using a C18 SPE column as described in the purification protocol.

Below is a workflow diagram summarizing the experimental approach for the analysis of 3-hydroxytetradec-5-enoyl-CoA.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_synthesis Standard Synthesis Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Solid_Phase_Extraction Solid_Phase_Extraction Homogenization->Solid_Phase_Extraction Purified_Extract Purified_Extract Solid_Phase_Extraction->Purified_Extract HPLC_Separation HPLC_Separation Purified_Extract->HPLC_Separation Mass_Spectrometry Mass_Spectrometry HPLC_Separation->Mass_Spectrometry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Chemical_Synthesis Chemical_Synthesis Enzymatic_Ligation Enzymatic_Ligation Chemical_Synthesis->Enzymatic_Ligation Purified_Standard Purified_Standard Enzymatic_Ligation->Purified_Standard Purified_Standard->HPLC_Separation Calibration

Workflow for analysis of 3-hydroxytetradec-5-enoyl-CoA.

Conclusion

While 3-hydroxytetradec-5-enoyl-CoA remains a sparsely characterized molecule, its fundamental chemical and physical properties, as well as its biological role, can be reasonably predicted based on the extensive knowledge of fatty acid metabolism and the chemistry of related compounds. This technical guide provides a foundational framework for researchers interested in this specific acyl-CoA species. The presented tables of predicted properties, diagrams of metabolic pathways, and detailed, albeit adapted, experimental protocols offer a starting point for future investigations. Further experimental validation is crucial to confirm the predictions and to fully elucidate the significance of 3-hydroxytetradec-5-enoyl-CoA in health and disease. Such research could uncover novel regulatory roles for this and other modified fatty acyl-CoAs, potentially opening new avenues for therapeutic intervention in metabolic disorders.

References

The Discovery of Unsaturated 3-Hydroxyacyl-CoA Intermediates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the foundational research leading to the discovery of unsaturated 3-hydroxyacyl-CoA intermediates in the metabolic pathway of fatty acid β-oxidation. It emphasizes the key experiments, methodologies, and conceptual breakthroughs that have shaped our current understanding.

Introduction: The Challenge of Unsaturated Fatty Acid Catabolism

The β-oxidation of saturated fatty acids was a well-established metabolic pathway by the mid-20th century. However, the mechanism by which cells catabolize unsaturated fatty acids, which contain one or more double bonds in their hydrocarbon chains, remained a significant puzzle. The presence of these double bonds, typically in a cis configuration, posed a stereochemical challenge for the enzymes of the conventional β-oxidation spiral. This technical guide revisits the seminal work, primarily from the laboratory of Wilhelm Stoffel and colleagues in the 1960s, that elucidated the enzymatic steps and key intermediates, including unsaturated 3-hydroxyacyl-CoA, involved in this crucial metabolic process.

The Β-Oxidation Pathway of Unsaturated Fatty Acids: A Conceptual Overview

The degradation of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard structures that arise after several cycles of conventional β-oxidation. The core challenge lies in the position and configuration of the double bonds, which are not substrates for the standard enoyl-CoA hydratase. The discovery of specific enzymes that could isomerize or reduce these intermediates was paramount to understanding the complete oxidation of these fatty acids.

The key intermediates that were hypothesized and subsequently identified include various enoyl-CoA isomers and the central topic of this paper, unsaturated 3-hydroxyacyl-CoA esters. These discoveries revealed a more complex and elegant β-oxidation pathway than previously imagined.

Key Signaling and Metabolic Pathways

The metabolism of unsaturated fatty acids is intricately linked with the central energy-producing pathways of the cell. The breakdown of these fatty acids ultimately yields acetyl-CoA, which enters the citric acid cycle. The reducing equivalents (NADH and FADH2) generated during β-oxidation are funneled into the electron transport chain to drive ATP synthesis. The discovery of the specific intermediates in unsaturated fatty acid oxidation provided a more complete picture of cellular lipid metabolism and its regulation.

Beta_Oxidation_Unsaturated_Fatty_Acids Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles cis_delta3_Enoyl_CoA cis-Δ³-Enoyl-CoA Beta_Oxidation_Cycles->cis_delta3_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_delta3_Enoyl_CoA->Enoyl_CoA_Isomerase trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->trans_delta2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_delta2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolase->Beta_Oxidation_Cycles Acyl-CoA (n-2) Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: Simplified pathway for the β-oxidation of a monounsaturated fatty acid.

The Foundational Experiments of Stoffel and Colleagues

The core of our understanding of unsaturated fatty acid β-oxidation stems from a series of publications by Wilhelm Stoffel and his research group in the mid-1960s. Their work, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, systematically dissected the pathway through a combination of chemical synthesis of proposed intermediates and enzymatic assays using cell-free extracts.

Chemical Synthesis of Intermediates

A critical first step in demonstrating the existence and metabolic role of the proposed intermediates was their chemical synthesis. Stoffel and colleagues synthesized various unsaturated enoyl-CoA thioesters, including cis- and trans-isomers of different chain lengths. This allowed them to have defined substrates to test with enzymatic preparations.

Table 1: Synthesized Intermediates for Enzymatic Studies

IntermediateChemical NamePurpose in Experiments
cis-Δ³-Enoyl-CoAcis-3-Enoyl-Coenzyme A esterTo test for the presence of an isomerase activity.
trans-Δ²-Enoyl-CoAtrans-2-Enoyl-Coenzyme A esterTo confirm it as a standard intermediate for β-oxidation enzymes.
cis-Δ²-Enoyl-CoAcis-2-Enoyl-Coenzyme A esterTo investigate the stereospecificity of enoyl-CoA hydratase.
D-3-Hydroxyacyl-CoAD-3-Hydroxyacyl-Coenzyme A esterTo test for the presence of an epimerase activity.
L-3-Hydroxyacyl-CoAL-3-Hydroxyacyl-Coenzyme A esterThe expected product of enoyl-CoA hydratase action on a trans-Δ²-enoyl-CoA.

Note: This table is a representation of the types of intermediates synthesized based on the titles of the publications. Specific quantitative data on yields and purity are not available in the initial search results.

Enzymatic Assays with Cell-Free Extracts

Using the synthesized intermediates, Stoffel's group performed enzymatic assays with mitochondrial extracts from rat liver. The conversion of these substrates was monitored, and the products were isolated and characterized.

Experimental Workflow:

Experimental_Workflow Synthesis Chemical Synthesis of Unsaturated Acyl-CoA Esters Incubation Incubation with Mitochondrial Extracts Synthesis->Incubation Extraction Extraction of Acyl-CoA Esters Incubation->Extraction Separation Chromatographic Separation (Paper or TLC) Extraction->Separation Characterization Characterization of Products (e.g., Hydroxamate Assay, UV-Spectroscopy) Separation->Characterization Identification Identification of Unsaturated 3-Hydroxyacyl-CoA and other Intermediates Characterization->Identification

Caption: General experimental workflow for identifying β-oxidation intermediates.

Experimental Protocols from the Era of Discovery

The following protocols are reconstructed based on the available information and common biochemical techniques of the 1960s.

Preparation of Mitochondrial Extracts
  • Tissue Homogenization: Freshly excised rat livers were minced and homogenized in a cold isotonic buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation: The homogenate was centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells. The resulting supernatant was then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

  • Washing: The mitochondrial pellet was washed by resuspension in the homogenization buffer and re-centrifugation to remove contaminating microsomes and cytosolic components.

  • Lysis: The purified mitochondria were lysed, for example, by sonication or detergent treatment, to release the soluble matrix enzymes.

Enzymatic Assays
  • Reaction Mixture: A typical reaction mixture would contain the mitochondrial extract, a synthesized unsaturated acyl-CoA substrate (e.g., cis-Δ³-dodecenoyl-CoA), and necessary cofactors such as NAD⁺ and FAD in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction was initiated by the addition of the enzyme extract and incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: The reaction was stopped by the addition of an acid (e.g., perchloric acid) to precipitate the proteins.

Isolation and Analysis of Intermediates
  • Extraction: The acyl-CoA esters were extracted from the deproteinized reaction mixture.

  • Chromatographic Separation: The extracted acyl-CoA esters were separated using paper chromatography or thin-layer chromatography (TLC).[1][2][3][4][5]

    • Paper Chromatography: The extracts were spotted onto chromatographic paper and developed with a solvent system capable of separating acyl-CoA esters based on their chain length and polarity.

    • Thin-Layer Chromatography (TLC): Silica gel plates were used with various solvent systems to achieve separation. The spots could be visualized under UV light (due to the adenine (B156593) moiety of CoA) or by staining with reagents like iodine vapor.

  • Characterization of Products:

    • UV-Spectrophotometry: The characteristic absorbance of the thioester bond and the adenine ring of CoA was used to identify and quantify the separated compounds.

    • Hydroxamate Assay: The acyl-CoA esters could be converted to their corresponding hydroxamates, which form colored complexes with ferric ions, allowing for colorimetric quantification.

    • Enzymatic Assays: The identity of the isolated intermediates was often confirmed by their ability to serve as substrates for known β-oxidation enzymes. For example, an isolated 3-hydroxyacyl-CoA could be tested for its oxidation by 3-hydroxyacyl-CoA dehydrogenase in the presence of NAD⁺.

The Discovery of Key Enzymes and their Intermediates

Through these systematic studies, the following key discoveries were made:

  • Enoyl-CoA Isomerase: The conversion of a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA was demonstrated, providing evidence for the existence of an enoyl-CoA isomerase.[6] This was a crucial step in channeling the unsaturated fatty acid into the main β-oxidation pathway.

  • 3-Hydroxyacyl-CoA Epimerase: When the β-oxidation of certain unsaturated fatty acids proceeded, a D-3-hydroxyacyl-CoA intermediate was formed. This stereoisomer is not a substrate for the L-specific 3-hydroxyacyl-CoA dehydrogenase. The discovery of a 3-hydroxyacyl-CoA epimerase explained how this D-isomer could be converted to the L-isomer, allowing for its further oxidation.

  • The Role of Enoyl-CoA Hydratase with Unsaturated Substrates: The experiments clarified the stereospecificity of enoyl-CoA hydratase, showing its requirement for a trans-Δ² double bond to produce an L-3-hydroxyacyl-CoA.[7]

  • Identification of Unsaturated 3-Hydroxyacyl-CoA Intermediates: Through the isolation and characterization of the products of the enzymatic reactions, Stoffel and his team provided direct evidence for the existence of various unsaturated 3-hydroxyacyl-CoA intermediates. These were the crucial missing links in the pathway.

Table 2: Key Enzymes and the Intermediates in Unsaturated Fatty Acid β-Oxidation

EnzymeSubstrateProductSignificance of Discovery
Enoyl-CoA Isomerasecis-Δ³-Enoyl-CoAtrans-Δ²-Enoyl-CoARedirects the double bond to a position and configuration suitable for the next step of β-oxidation.
2,4-Dienoyl-CoA Reductase2,4-Dienoyl-CoAtrans-Δ³-Enoyl-CoAReduces a conjugated diene system, which is then isomerized to a standard β-oxidation intermediate.
3-Hydroxyacyl-CoA EpimeraseD-3-Hydroxyacyl-CoAL-3-Hydroxyacyl-CoACorrects the stereochemistry at the β-carbon, allowing the subsequent dehydrogenation to proceed.

Note: The specific quantitative kinetic parameters for these enzymes from the original discovery papers are not detailed in the initial search results.

Conclusion

The discovery of unsaturated 3-hydroxyacyl-CoA intermediates and the auxiliary enzymes that produce and metabolize them was a landmark achievement in biochemistry. The meticulous work of Wilhelm Stoffel and other pioneers, employing a combination of organic synthesis, enzymology, and analytical chemistry, unraveled the elegant solutions that cells have evolved to catabolize a diverse range of fatty acids. This foundational knowledge not only completed our understanding of a fundamental metabolic pathway but also laid the groundwork for future research into metabolic disorders related to fatty acid oxidation and the development of therapeutic interventions. The experimental approaches developed during this era, though now largely superseded by more advanced techniques like HPLC and mass spectrometry, stand as a testament to the ingenuity and rigor of early metabolic research.

References

Methodological & Application

Protocol for the Chemical Synthesis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in fatty acid metabolism, lipid synthesis, and cellular signaling pathways. Their synthesis is crucial for studying the enzymes and pathways they regulate. This document provides detailed protocols for the chemical synthesis of LCoAs, offering several methods to accommodate various laboratory needs and substrate requirements.

Long-chain acyl-CoAs are derivatives of fatty acids that are activated by a thioester bond to Coenzyme A (CoA). This activation is a prerequisite for their involvement in numerous metabolic processes. While enzymatic synthesis is possible, chemical synthesis provides a versatile alternative, particularly for generating analogs or when enzymatic pathways are not feasible.[1]

General Considerations for Chemical Synthesis

Successful synthesis of LCoAs requires careful attention to the purity of reagents and the exclusion of water to prevent hydrolysis of activated intermediates. All glassware should be thoroughly dried, and anhydrous solvents should be used. Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon).

Comparative Overview of Synthesis Methods

Several methods exist for the chemical synthesis of LCoAs, each with its own advantages and disadvantages. The choice of method may depend on the specific fatty acid, desired yield, and available starting materials.

Method Activating Agent Typical Yield Advantages Disadvantages
Mixed Carbonic Anhydride (B1165640) Isobutyl chloroformateGood to HighRelatively fast, common reagents.Can sometimes be difficult to drive to completion.
N-Hydroxysuccinimide (NHS) Ester N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents to form the NHS esterHighStable intermediate, high yields, fewer side reactions.[1][2]Two-step process.
Acid Chloride Thionyl chloride or oxalyl chlorideModerate to HighDirect activation of the fatty acid.Reagents are harsh and can be incompatible with sensitive functional groups.
Carbonyldiimidazole (CDI) N,N'-CarbonyldiimidazoleHigh to QuantitativeMild reaction conditions, high yields.[1]CDI is moisture-sensitive.

Experimental Protocols

Mixed Carbonic Anhydride Method

This method involves the activation of a long-chain fatty acid with isobutyl chloroformate to form a mixed carbonic anhydride, which then reacts with Coenzyme A.[3][4][5]

Materials:

  • Long-chain fatty acid (e.g., Palmitic acid)

  • Triethylamine (B128534) (TEA)

  • Isobutyl chloroformate

  • Coenzyme A (Li salt or free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727)

  • Diethyl ether

  • Potassium bicarbonate solution (5% w/v)

Procedure:

  • Activation of Fatty Acid:

    • Dissolve the long-chain fatty acid (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -15°C in an ice-salt or dry ice/acetone bath.

    • Add triethylamine (1.1 mmol) and stir for 10 minutes.

    • Slowly add isobutyl chloroformate (1.1 mmol) dropwise, maintaining the temperature at -15°C.

    • Stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 mmol) in cold, anhydrous methanol (10 mL).

    • Slowly add the cold CoA solution to the mixed anhydride solution from step 1, ensuring the temperature remains below 0°C.

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Reduce the solvent volume under vacuum.

    • Add a 5% potassium bicarbonate solution to adjust the pH to ~7.5.

    • Wash the aqueous solution with diethyl ether three times to remove unreacted fatty acid and other organic impurities.

    • The aqueous layer containing the acyl-CoA can be purified by solid-phase extraction or HPLC.

Workflow for Mixed Carbonic Anhydride Method

Mixed_Anhydride_Workflow fatty_acid Long-Chain Fatty Acid activation Activation (-15°C, 30 min) fatty_acid->activation tea_ibc TEA, Isobutyl chloroformate in THF tea_ibc->activation mixed_anhydride Mixed Carbonic Anhydride activation->mixed_anhydride reaction Reaction (0°C to RT, 4h) mixed_anhydride->reaction coa Coenzyme A in Methanol coa->reaction crude_product Crude Acyl-CoA reaction->crude_product workup Aqueous Work-up (pH adjustment, ether wash) crude_product->workup purification Purification (SPE or HPLC) workup->purification final_product Pure Long-Chain Acyl-CoA purification->final_product

Caption: Workflow for the synthesis of long-chain acyl-CoA via the mixed carbonic anhydride method.

N-Hydroxysuccinimide (NHS) Ester Method

This two-step method involves the formation of a stable N-hydroxysuccinimide ester of the fatty acid, which is then reacted with Coenzyme A. This method is known for its high yields and reduced side reactions.[2][6][7]

Materials:

  • Long-chain fatty acid (e.g., Oleic acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (Li salt or free acid)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Synthesis of the NHS Ester:

    • Dissolve the long-chain fatty acid (1 mmol) and N-hydroxysuccinimide (1.1 mmol) in anhydrous DCM (15 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the fatty acid NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve the fatty acid NHS ester (0.8 mmol) in anhydrous DMF (5 mL).

    • In a separate flask, dissolve Coenzyme A (1 mmol) in a saturated sodium bicarbonate solution (10 mL).

    • Slowly add the NHS ester solution to the CoA solution with vigorous stirring.

    • Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the resulting long-chain acyl-CoA by HPLC.[8]

Workflow for the NHS Ester Method

NHS_Ester_Workflow fatty_acid Long-Chain Fatty Acid esterification Esterification (0°C to RT, overnight) fatty_acid->esterification nhs_dcc NHS, DCC in DCM nhs_dcc->esterification nhs_ester Fatty Acid NHS Ester esterification->nhs_ester reaction Reaction (RT, 4-6h) nhs_ester->reaction coa Coenzyme A in Bicarbonate coa->reaction crude_product Crude Acyl-CoA reaction->crude_product workup Acidification & Extraction crude_product->workup purification HPLC Purification workup->purification final_product Pure Long-Chain Acyl-CoA purification->final_product

Caption: Workflow for the two-step synthesis of long-chain acyl-CoA using the NHS ester method.

Acid Chloride Method

This method involves converting the fatty acid to its more reactive acid chloride, which then readily reacts with Coenzyme A.

Materials:

  • Long-chain fatty acid (e.g., Stearic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Coenzyme A (Li salt or free acid)

  • Anhydrous Toluene (B28343) or DCM

  • Anhydrous THF

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Formation of the Acid Chloride:

    • Place the long-chain fatty acid (1 mmol) in a round-bottom flask with a reflux condenser under an inert atmosphere.

    • Add anhydrous toluene (10 mL) and thionyl chloride (1.5 mmol).

    • Reflux the mixture for 2 hours. The solution should become clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under vacuum. The resulting fatty acyl chloride is often used immediately without further purification.

  • Reaction with Coenzyme A:

    • Dissolve the crude fatty acyl chloride in anhydrous THF (5 mL).

    • In a separate flask, dissolve Coenzyme A (0.9 mmol) in a mixture of THF and saturated sodium bicarbonate solution (1:1, 20 mL).

    • Cool the CoA solution to 0°C.

    • Slowly add the fatty acyl chloride solution to the CoA solution with vigorous stirring, maintaining the pH at ~8 by adding more bicarbonate solution if necessary.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove impurities.

    • The aqueous solution containing the long-chain acyl-CoA can be purified by HPLC.[8]

Workflow for the Acid Chloride Method

Acid_Chloride_Workflow fatty_acid Long-Chain Fatty Acid chlorination Chlorination (Reflux, 2h) fatty_acid->chlorination socl2 Thionyl Chloride in Toluene socl2->chlorination acid_chloride Fatty Acyl Chloride chlorination->acid_chloride reaction Reaction (0°C to RT, 3h) acid_chloride->reaction coa Coenzyme A in THF/Bicarbonate coa->reaction crude_product Crude Acyl-CoA reaction->crude_product workup Solvent Removal & Ether Wash crude_product->workup purification HPLC Purification workup->purification final_product Pure Long-Chain Acyl-CoA purification->final_product

Caption: Workflow for the synthesis of long-chain acyl-CoA via the acid chloride intermediate.

Carbonyldiimidazole (CDI) Method

This method utilizes N,N'-Carbonyldiimidazole to activate the carboxylic acid, forming a highly reactive acyl-imidazolide intermediate. The reaction is typically high-yielding and proceeds under mild conditions.[1]

Materials:

  • Long-chain fatty acid (e.g., Arachidonic acid)

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (Li salt or free acid)

  • Anhydrous THF

  • Anhydrous DMF

Procedure:

  • Activation of Fatty Acid:

    • Dissolve the long-chain fatty acid (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

    • Add CDI (1.1 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 1 hour. Evolution of CO₂ should be observed.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.9 mmol) in anhydrous DMF (10 mL).

    • Add the CoA solution to the activated fatty acid solution from step 1.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Remove the solvents under high vacuum.

    • The residue can be dissolved in a small amount of water and purified by preparative reverse-phase HPLC to obtain the pure long-chain acyl-CoA.[8]

Workflow for the Carbonyldiimidazole (CDI) Method

CDI_Workflow fatty_acid Long-Chain Fatty Acid activation Activation (RT, 1h) fatty_acid->activation cdi CDI in THF cdi->activation acyl_imidazolide Acyl-Imidazolide activation->acyl_imidazolide reaction Reaction (RT, 4-6h) acyl_imidazolide->reaction coa Coenzyme A in DMF coa->reaction crude_product Crude Acyl-CoA reaction->crude_product purification HPLC Purification crude_product->purification final_product Pure Long-Chain Acyl-CoA purification->final_product

Caption: Workflow for the synthesis of long-chain acyl-CoA using the carbonyldiimidazole (CDI) method.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC):

Purification of the synthesized long-chain acyl-CoAs is most effectively achieved by reverse-phase HPLC.[8]

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[8]

  • Mobile Phase B: Acetonitrile (B52724).[8]

  • Gradient: A gradient of increasing acetonitrile concentration is used to elute the acyl-CoAs.

  • Detection: UV absorbance at 260 nm.[8]

Characterization:

  • UV-Vis Spectroscopy: The purity of the final product can be assessed by measuring the absorbance ratio at 260 nm (adenine ring) and 232 nm (thioester bond).

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized long-chain acyl-CoA.

Conclusion

The chemical synthesis of long-chain acyl-CoAs is an essential tool for research in lipid metabolism and related fields. The protocols provided here offer a range of options to suit different starting materials and experimental requirements. Careful execution of these methods, coupled with robust purification and characterization, will yield high-quality long-chain acyl-CoAs for a variety of research applications.

References

Application Note: Quantitative Analysis of (3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is applicable to various biological matrices and is particularly relevant for studies involving fatty acid metabolism, metabolic disorders, and drug development targeting these pathways. This document includes comprehensive procedures for sample preparation, LC-MS/MS analysis, and data interpretation, alongside visual representations of the experimental workflow and the relevant metabolic pathway.

Introduction

This compound is a long-chain hydroxy fatty acyl-CoA that plays a crucial role as an intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. The accurate quantification of this and other acyl-CoA species is essential for understanding the dynamics of fatty acid metabolism and for the diagnosis and investigation of metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. This application note outlines a robust and reliable LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from cellular matrices.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

  • P-100 cell culture plates

  • Cell scraper

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • 1.7 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C and 1,000 rpm)

  • -80°C freezer

Procedure:

  • Grow cells to confluency on P-100 plates.

  • Place the plates on ice and rinse the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plates and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

  • Add an appropriate amount of internal standard to each sample.

  • Add 270 µL of acetonitrile to each sample. Vortex thoroughly to ensure homogeneity.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new 1.7 mL microcentrifuge tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-4 min: 2% to 15% B

    • 4-6 min: 15% to 30% B

    • 6-13 min: 30% to 95% B

    • 13-17 min: Hold at 95% B

    • 17.1-20 min: Return to 2% B for column re-equilibration.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The MRM transitions should be optimized for the specific instrument. Based on the molecular weight of this compound (991.87 g/mol ), the following transitions are predicted:

    • Precursor Ion (Q1): m/z 992.9 [M+H]⁺

    • Product Ion (Q3): m/z 485.8 (resulting from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, 507.1 Da).

  • Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 30-50 eV.

  • Other Parameters: Source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage should be optimized according to the manufacturer's recommendations.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different samples or conditions. The concentration of this compound should be normalized to a relevant measure, such as protein concentration or cell number.

Sample IDThis compound (pmol/mg protein)Standard Deviation
Control Group 11.50.2
Control Group 21.80.3
Control Group 31.60.2
Treatment Group 13.20.4
Treatment Group 23.50.5
Treatment Group 33.10.3

Note: The values in this table are hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the cell type, biological state, and experimental conditions.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture cell_harvesting Cell Harvesting cell_culture->cell_harvesting extraction Acyl-CoA Extraction cell_harvesting->extraction centrifugation Protein Precipitation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathway: Beta-Oxidation of Unsaturated Fatty Acids

fatty_acid_oxidation unsaturated_fa Unsaturated Fatty Acyl-CoA oxidation1 Acyl-CoA Dehydrogenase unsaturated_fa->oxidation1 enoyl_coa trans-Δ2, cis-Δ5-Enoyl-CoA oxidation1->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa This compound hydration->hydroxyacyl_coa oxidation2 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->oxidation2 ketoacyl_coa 3-Ketoacyl-CoA oxidation2->ketoacyl_coa thiolysis Thiolase ketoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa

Caption: Beta-oxidation pathway for unsaturated fatty acids.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The sample preparation protocol is designed to efficiently extract acyl-CoAs while minimizing degradation. The use of a C18 reversed-phase column with a gradient elution allows for good chromatographic separation of the analyte from other matrix components. Positive ion ESI followed by MRM detection ensures high specificity and sensitivity.

It is crucial to include a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency and instrument response. The choice of MRM transitions should be carefully optimized for the specific mass spectrometer being used to achieve the best sensitivity.

The biological significance of this compound lies in its role as an intermediate in the beta-oxidation of unsaturated fatty acids. This pathway is central to energy metabolism, and its dysregulation is associated with several diseases. Therefore, the ability to accurately measure the levels of this intermediate can provide valuable insights into the metabolic state of cells or tissues and can be a useful tool in the development of therapeutic agents that modulate fatty acid metabolism.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the quantitative analysis of this compound in biological samples. The methodology is robust, sensitive, and specific, making it suitable for a wide range of research and drug development applications. The provided workflows and pathway diagrams serve as a valuable resource for researchers in the field of metabolomics and fatty acid metabolism.

References

Application Notes and Protocols for the Structural Elucidation of Hydroxytetradec-5-enoyl-CoA by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytetradec-5-enoyl-CoA is a long-chain fatty acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and polyketide biosynthesis. The precise determination of their chemical structure is paramount for understanding their biological function and for the development of novel therapeutics targeting enzymes involved in their metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds in solution. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of hydroxytetradec-5-enoyl-CoA.

Molecular Structure and Key Features

Hydroxytetradec-5-enoyl-CoA possesses several key structural features that can be identified and characterized by NMR spectroscopy: a 14-carbon acyl chain, a hydroxyl group at a specific position, a carbon-carbon double bond at the 5-position, and the coenzyme A moiety. The primary objectives of the NMR analysis are to confirm the length of the acyl chain, determine the position of the hydroxyl group and the double bond, and establish the stereochemistry of the double bond (cis or trans).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Due to their amphipathic nature, acyl-CoAs can form micelles in aqueous solutions, leading to broad NMR signals.

Protocol for NMR Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of hydroxytetradec-5-enoyl-CoA in 0.5 mL of a deuterated solvent. A mixture of D₂O and a deuterated organic solvent, such as deuterated methanol (B129727) (CD₃OD) or acetonitrile (B52724) (CD₃CN), is often used to ensure solubility and minimize micelle formation. A common starting point is a 1:1 (v/v) mixture.

  • pH Adjustment: The pH of the sample should be adjusted to a range of 6.0-7.0 using dilute NaOD or DCl in D₂O to ensure the stability of the thioester linkage and the coenzyme A moiety.

  • Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment. All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

Recommended NMR Experiments:

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those from the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl groups of the acyl chain and coenzyme A.

  • 1D ¹³C NMR: Determines the number of chemically distinct carbon atoms. The chemical shifts of the carbonyl carbon, olefinic carbons, and the carbon attached to the hydroxyl group are particularly diagnostic.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of the proton spin systems within the molecule. This is crucial for tracing the carbon chain.[1]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, enabling the assignment of carbon signals based on their attached proton resonances.[1][2]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This experiment is vital for identifying quaternary carbons and for connecting different spin systems, such as linking the acyl chain to the coenzyme A moiety via the thioester carbonyl.[1]

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for hydroxytetradec-5-enoyl-CoA, based on data from structurally similar compounds. Actual chemical shifts may vary slightly depending on the solvent and pH.

Table 1: Expected ¹H NMR Chemical Shifts for the Acyl Chain of Hydroxytetradec-5-enoyl-CoA

Proton(s)Expected Chemical Shift (ppm)Multiplicity
H5, H65.30 - 5.60m
H (on C-OH)3.60 - 4.10m
H22.80 - 3.10t
H4, H72.00 - 2.30m
H32.30 - 2.50m
-(CH₂)n-1.20 - 1.60m
H14 (CH₃)0.80 - 0.95t

Table 2: Expected ¹³C NMR Chemical Shifts for the Acyl Chain of Hydroxytetradec-5-enoyl-CoA

CarbonExpected Chemical Shift (ppm)
C1 (C=O)195 - 205
C5, C6125 - 135
C-OH65 - 75
C240 - 50
C4, C725 - 35
C335 - 45
-(CH₂)n-22 - 32
C14 (CH₃)13 - 15

Visualizations

Molecular Structure and Numbering

Caption: Structure of hydroxytetradec-5-enoyl-CoA with atom numbering.

NMR Experimental Workflow

G sample_prep Sample Preparation (Hydroxytetradec-5-enoyl-CoA in deuterated solvent) nmr_acq NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis data_proc->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Workflow for NMR-based structure elucidation.

Key 2D NMR Correlations

G cluster_acyl Acyl Chain H14 H14 (CH₃) H_chain -(CH₂)n- H14->H_chain COSY H7 H7 H_chain->H7 COSY H6 H6 H7->H6 COSY C5 C5 H7->C5 HMBC H5 H5 H6->H5 COSY H4 H4 H5->H4 COSY H3 H3 H4->H3 COSY C6 C6 H4->C6 HMBC H_OH H (on C-OH) H3->H_OH COSY H2 H2 H3->H2 COSY C1_O C1 (C=O) H2->C1_O HMBC

Caption: Diagram of key COSY and HMBC correlations for structure elucidation.

Conclusion

NMR spectroscopy provides an indispensable set of tools for the unambiguous structural elucidation of complex biomolecules like hydroxytetradec-5-enoyl-CoA. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the connectivity and chemical environment of each atom in the molecule. The protocols and expected data presented in these application notes serve as a robust guide for scientists engaged in the study of fatty acid metabolism and related drug discovery efforts.

References

Application Notes and Protocols for (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA is a long-chain monounsaturated 3-hydroxyacyl-coenzyme A. As an intermediate in the β-oxidation of unsaturated fatty acids, this molecule is a crucial substrate for studying the enzymes involved in fatty acid metabolism. Understanding the kinetics and inhibition of these enzymes is vital for research into metabolic disorders, including mitochondrial dysfunction and inherited metabolic diseases. These application notes provide detailed protocols for the use of this compound in enzymatic assays and in vitro metabolic studies.

A commercial supplier for this compound is Alfa Chemistry, which provides the compound for research purposes.[1]

Applications

The primary application of this compound is as a substrate for the characterization of enzymes involved in the β-oxidation of unsaturated fatty acids. Specifically, it can be used to:

  • Assay the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD): This enzyme catalyzes the NAD+-dependent oxidation of (3S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.

  • Investigate the substrate specificity of enoyl-CoA hydratases: These enzymes are responsible for the hydration of enoyl-CoAs and the dehydration of 3-hydroxyacyl-CoAs.

  • Screen for inhibitors of fatty acid oxidation enzymes: Identification of novel inhibitors is a key aspect of drug development for various metabolic diseases.

  • Reconstitute segments of the β-oxidation pathway in vitro : To study the overall flux and regulation of fatty acid metabolism.

Data Presentation

The following tables present representative quantitative data that could be obtained from enzymatic assays using this compound. This data is illustrative and will vary based on experimental conditions and the specific enzyme preparation.

Table 1: Representative Kinetic Parameters for Human L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) with this compound

ParameterValueUnits
Michaelis Constant (Km)25µM
Maximum Velocity (Vmax)150µmol/min/mg
Catalytic Efficiency (kcat/Km)6.0 x 106M-1s-1

Table 2: Example of Inhibitor Effects on LCHAD Activity with this compound

InhibitorConcentration (µM)Inhibition (%)IC50 (µM)
Inhibitor A10755
Inhibitor B1020>50
Inhibitor C10951.2

Signaling and Metabolic Pathways

This compound is an intermediate in the mitochondrial β-oxidation of monounsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Matrix palmitoleoyl_coa cis-Δ9-Tetradecenoyl-CoA trans_enoyl_coa trans-Δ2,cis-Δ5- Tetradecadienoyl-CoA palmitoleoyl_coa->trans_enoyl_coa β-Oxidation Cycles (x2) enoyl_coa_isomerase Δ3,Δ2-Enoyl-CoA Isomerase enoyl_coa_isomerase->trans_enoyl_coa Further β-Oxidation hydroxyacyl_coa (3S,5Z)-3-hydroxytetradec- 5-enoyl-CoA trans_enoyl_coa->hydroxyacyl_coa Hydration enoyl_coa_hydratase Enoyl-CoA Hydratase ketoacyl_coa 3-Keto-cis-Δ5- tetradecenoyl-CoA hydroxyacyl_coa->ketoacyl_coa Oxidation (NAD+ -> NADH) lchad L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) shortened_acyl_coa cis-Δ3-Dodecenoyl-CoA ketoacyl_coa->shortened_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolysis thiolase 3-Ketoacyl-CoA Thiolase shortened_acyl_coa->enoyl_coa_isomerase Isomerization lchad_assay_workflow cluster_workflow LCHAD Activity Assay Workflow prep_reagents Prepare Reagents (Buffer, NAD+, Enzyme, Substrate) mix_components Prepare Reaction Mixture (Buffer, NAD+, Enzyme) prep_reagents->mix_components equilibrate Equilibrate at 37°C mix_components->equilibrate start_reaction Initiate Reaction with This compound equilibrate->start_reaction measure_abs Monitor Absorbance at 340 nm start_reaction->measure_abs analyze_data Calculate Enzyme Activity measure_abs->analyze_data

References

Application Notes and Protocols for the Use of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA is a long-chain hydroxy fatty acyl-CoA that serves as a potential substrate for enzymes involved in fatty acid metabolism. Notably, it is a putative substrate for β-hydroxyacyl-acyl carrier protein (ACP) dehydratase (FabZ), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. The FAS-II pathway is essential for bacterial viability and is a validated target for the development of novel antibacterial agents. The study of the kinetics of enzymes like FabZ with specific long-chain unsaturated substrates such as this compound is crucial for understanding their substrate specificity and for the screening and characterization of potential inhibitors.

These application notes provide a comprehensive guide for the use of this compound in enzyme kinetics studies, with a focus on the FabZ enzyme. While direct kinetic data for this specific substrate is not extensively published, this document outlines the rationale for its use, proposes detailed protocols for its synthesis and application in enzyme assays, and provides representative data for analogous substrates to serve as a benchmark.

Signaling Pathway: Bacterial Fatty Acid Synthesis II (FAS-II)

The FAS-II pathway involves a series of enzymes that work in a cycle to elongate fatty acid chains. FabZ catalyzes the dehydration of a β-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP.

FAS_II_Pathway acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD malonyl_acp Malonyl-ACP malonyl_acp->fabH fabD->malonyl_acp ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp Condensation fabG FabG ketoacyl_acp->fabG Reduction hydroxyacyl_acp (3R)-Hydroxyacyl-ACP (e.g., (3S,5Z)-3-hydroxytetradec-5-enoyl-ACP) fabG->hydroxyacyl_acp fabZ FabZ hydroxyacyl_acp->fabZ Dehydration enoyl_acp trans-2-Enoyl-ACP fabZ->enoyl_acp fabI FabI enoyl_acp->fabI Reduction acyl_acp Acyl-ACP fabI->acyl_acp elongation Further Elongation (with Malonyl-ACP) acyl_acp->elongation Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis synthesis Synthesize and Purify This compound setup Set up Reactions with Varying Substrate Concentrations synthesis->setup purify_enzyme Express and Purify FabZ Enzyme purify_enzyme->setup reagents Prepare Assay Buffers and Reagents reagents->setup measure Monitor Reaction Progress (Spectrophotometry) setup->measure calc_velocity Calculate Initial Reaction Velocities (V0) measure->calc_velocity plot_data Plot V0 vs. [S] calc_velocity->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km, Vmax, kcat fit_model->determine_params

Troubleshooting & Optimization

Stability issues of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA in aqueous buffer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous buffers?

A1: The primary stability concern for this compound, like other long-chain fatty acyl-CoA thioesters, is its susceptibility to hydrolysis in aqueous solutions. The thioester bond is a high-energy bond, making it prone to cleavage, which results in the formation of free fatty acids and Coenzyme A. This degradation can be influenced by factors such as pH, temperature, and the presence of certain enzymes or metal ions in the buffer.

Q2: How does the structure of this compound contribute to its instability?

A2: Several structural features of this compound contribute to its potential instability. The presence of a hydroxyl group and a cis double bond can make the molecule susceptible to oxidation and other chemical modifications, in addition to the inherent instability of the thioester linkage. Unsaturated fatty acyl-CoAs can be particularly labile.

Q3: What are the optimal storage conditions for this compound in an aqueous buffer?

A3: To minimize degradation, it is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it should be kept on ice for a few hours. For longer-term storage, it is advisable to store the compound in a lyophilized form or dissolved in an anhydrous organic solvent at -80°C and to prepare aqueous solutions immediately before use.

Q4: Can buffer components affect the stability of this compound?

A4: Yes, buffer components can significantly impact stability. Buffers with a slightly acidic to neutral pH (pH 6.0-7.5) are generally preferred. High pH should be avoided as it can accelerate the hydrolysis of the thioester bond. Additionally, the presence of chelating agents like EDTA can be beneficial to sequester divalent metal ions that may catalyze degradation. Conversely, certain buffer components could potentially accelerate degradation, so it is crucial to use high-purity reagents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in the aqueous buffer.Prepare fresh solutions for each experiment. Assess the purity and concentration of the stock solution before use. Consider performing a time-course experiment to evaluate the stability in your specific buffer system.
Loss of biological activity The compound has degraded, leading to a lower effective concentration.Confirm the integrity of the compound using analytical methods such as HPLC-MS. If degradation is confirmed, review handling and storage procedures.
Precipitate formation in the buffer Poor solubility of the long-chain fatty acyl-CoA in the aqueous buffer.Ensure the buffer concentration of the compound is within its solubility limits. The use of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), may improve solubility and stability.
Unexpected peaks in analytical runs (e.g., HPLC, MS) Degradation products are being detected.Characterize the unexpected peaks to identify potential degradation products (e.g., the free fatty acid and Coenzyme A). This can help confirm the degradation pathway.

Quantitative Data on Acyl-CoA Stability

Table 1: Degradation of 16:1-CoA in Crystallization Buffer at Room Temperature [1]

Time% Degraded
1 Day70-75%
3 Weeks94-97%

This data underscores the importance of careful handling and the use of fresh preparations of long-chain fatty acyl-CoAs in aqueous solutions to ensure experimental accuracy.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable C18 column

  • Mobile phases (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Reference standards for this compound and its potential degradation products (free fatty acid and Coenzyme A)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., a small amount of organic solvent like ethanol (B145695) before dilution in buffer, or directly in the buffer if solubility allows). Determine the initial concentration accurately.

  • Incubation: Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested. Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately quench any further degradation by adding a strong acid (e.g., trifluoroacetic acid) or by flash-freezing the sample in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples (if frozen) and centrifuge to remove any precipitate.

    • Inject a known volume of the supernatant onto the HPLC system.

    • Run a suitable gradient method to separate the intact this compound from its degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Data Analysis:

    • Identify the peaks corresponding to the intact compound and its degradation products by comparing their retention times with the reference standards.

    • Quantify the peak areas to determine the percentage of the remaining intact compound at each time point.

    • Plot the percentage of intact compound versus time to determine the stability profile.

Visualizations

acyl_coa This compound hydrolysis Hydrolysis acyl_coa->hydrolysis Aqueous Buffer (pH, Temp) ffa (3S,5Z)-3-hydroxytetradec-5-enoic acid hydrolysis->ffa coa Coenzyme A hydrolysis->coa start Inconsistent Experimental Results check_prep Review sample preparation and handling start->check_prep fresh_sol Prepare fresh solution before each experiment? check_prep->fresh_sol yes_fresh Yes fresh_sol->yes_fresh no_fresh No fresh_sol->no_fresh stability_assay Perform stability assay (e.g., HPLC time course) yes_fresh->stability_assay implement_fresh Implement fresh solution protocol no_fresh->implement_fresh end Problem Resolved implement_fresh->end degradation_confirmed Degradation confirmed? stability_assay->degradation_confirmed yes_degraded Yes degradation_confirmed->yes_degraded no_degraded No degradation_confirmed->no_degraded optimize_buffer Optimize buffer conditions (pH, additives) yes_degraded->optimize_buffer other_factors Investigate other experimental factors no_degraded->other_factors optimize_buffer->end other_factors->end

References

Technical Support Center: Overcoming Low Signal in Mass Spec Analysis of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal intensity in the mass spectrometry (MS) analysis of acyl-Coenzyme As (acyl-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no signal when analyzing acyl-CoAs by LC-MS?

A1: Low signal intensity for acyl-CoAs is a frequent challenge and typically stems from one or more of the following factors:

  • Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1] Minimizing time at room temperature and using appropriate extraction conditions are critical.[1]

  • Inefficient Ionization: The large and amphipathic nature of acyl-CoAs can lead to poor ionization efficiency in the MS source.[2] The choice of mobile phase, additives, and ionization mode (positive vs. negative) significantly impacts signal.[2]

  • Ion Suppression: Components from complex biological matrices can co-elute with the target analytes and compete for ionization, which significantly reduces the acyl-CoA signal.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, or non-optimized parameters like collision energy and source settings (e.g., cone voltage, temperatures), can lead to poor sensitivity and in-source fragmentation.[1][2]

  • Chromatographic Issues: Poor peak shape, often due to column contamination or inappropriate column chemistry, can decrease the signal-to-noise ratio.[1]

  • Adduct Formation: The signal for a single acyl-CoA can be split among multiple ions, such as the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺), lowering the intensity of the target ion.[2]

Q2: How can I improve my sample preparation to get a better signal?

A2: A robust sample preparation protocol is crucial for successful acyl-CoA analysis. Key considerations include:

  • Rapid Quenching and Extraction: Immediately quench metabolic activity by flash-freezing tissue in liquid nitrogen.[3] Use ice-cold extraction solvents, such as a mixture of acetonitrile (B52724), methanol (B129727), and water, to precipitate proteins and extract metabolites simultaneously.[2][3][4]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE cleanup is often necessary to remove interfering substances like salts and phospholipids.[1][5] Using an appropriate sorbent and elution solvent is critical to avoid sample loss.[1]

  • Internal Standards: It is highly recommended to add a stable isotope-labeled or odd-chain acyl-CoA internal standard (e.g., Heptadecanoyl-CoA, C17-CoA) at the very beginning of the extraction process.[6] This helps to account for analyte loss during sample preparation and corrects for matrix effects.[7]

Q3: What are the optimal LC-MS parameters for acyl-CoA analysis?

A3: Optimization of both liquid chromatography and mass spectrometry parameters is essential.

  • Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally reported to be more sensitive for most acyl-CoA analyses.[2]

  • Mobile Phase: While reagents like Trifluoroacetic Acid (TFA) can provide good chromatography, they are known to cause severe ion suppression.[2] Buffered mobile phases containing volatile additives like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are preferred to enhance ionization.[2][6]

  • Chromatography: Reverse-phase chromatography using a C8 or C18 column is commonly employed.[4][6] Using UPLC or UHPLC systems with smaller particle size columns can improve peak shape, resolution, and signal-to-noise ratio.[6]

  • MS/MS Transitions: Acyl-CoAs exhibit a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) in positive ion mode.[8][9] Monitoring this transition using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.[6][10]

Q4: Should I consider chemical derivatization to improve the signal?

A4: While not as common for acyl-CoAs as it is for other molecules like fatty acids, derivatization is a potential strategy to enhance ionization efficiency. For related compounds like fatty acids, derivatization to add a permanently charged group has been shown to increase ESI-MS sensitivity by over 2500-fold compared to analyzing the underivatized molecules.[11][12] This approach could be explored for acyl-CoAs if standard methods fail to provide adequate signal, but it adds complexity to the sample preparation workflow.

Q5: My signal is highly variable and unstable. What should I check first?

A5: Unstable signal often points to issues with the electrospray process itself.

  • Check Spray Stability: Visually inspect the spray needle if possible. An inconsistent or sputtering spray is a primary cause of signal fluctuation.[13] This can be caused by clogs in the sample line or needle.[13]

  • Optimize Source Parameters: Ensure that desolvation gas flow and temperature are optimized.[2] Insufficient desolvation can lead to an unstable signal. Conversely, excessively high temperatures can cause thermal degradation of the analytes.[2]

  • Mobile Phase Purity: Use only high-purity, LC-MS grade solvents and additives.[13] Contaminants can interfere with the ionization process.

  • System Contamination: Repeated injections of complex biological extracts can lead to the buildup of contaminants in the ion source, which can affect signal stability.[8] Regular cleaning of the source components is recommended.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low signal issues during acyl-CoA mass spec analysis.

G Troubleshooting Workflow for Low Acyl-CoA Signal start Low or No Signal Detected check_ms 1. Verify MS Performance (Infuse known standard) start->check_ms ms_ok MS Responding? check_ms->ms_ok check_sample 2. Assess Sample Integrity ms_ok->check_sample Yes sol_ms Troubleshoot MS: - Recalibrate - Clean Ion Source - Check Detector ms_ok->sol_ms No sample_ok Fresh Standards & Samples? check_sample->sample_ok check_lc 3. Evaluate LC System sample_ok->check_lc Yes sol_sample Prepare Fresh Reagents: - New Standards - New Mobile Phase - Re-extract Samples sample_ok->sol_sample No lc_ok Stable Pressure & Good Peak Shape? check_lc->lc_ok check_ms_params 4. Optimize MS Parameters lc_ok->check_ms_params Yes sol_lc Troubleshoot LC: - Check for Leaks/Clogs - Flush/Change Column - Optimize Gradient lc_ok->sol_lc No sol_ms_params Optimize Method: - Confirm Precursor/Product Ions - Adjust Source Temp/Gas Flow - Optimize Collision Energy - Check Ionization Mode check_ms_params->sol_ms_params

Caption: A logical workflow for troubleshooting low LC-MS signal.[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Frozen Tissue

This protocol is adapted from methods designed for the robust extraction of a broad range of acyl-CoA species.[3][6]

  • Homogenization: Place ~20-40 mg of frozen tissue, kept on dry ice, into a tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9).[6] Add an internal standard solution (e.g., C17-CoA).[6]

  • Solvent Extraction: Add 0.5 mL of an ice-cold organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol 3:1:1 v/v/v).[6]

  • Lysis: Homogenize the sample twice on ice using a mechanical homogenizer.[6]

  • Precipitation & Separation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[6]

  • Re-extraction (Optional but Recommended): To improve recovery, re-extract the remaining pellet with another volume of the organic solvent mixture, centrifuge again, and combine the supernatants.[6]

  • Drying: Evaporate the solvent from the combined supernatants to dryness using a vacuum concentrator (e.g., SpeedVac).[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 50% methanol or the initial mobile phase, for LC-MS analysis.[5]

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for developing an LC-MS/MS method. Optimization is required for specific instruments and analytes.

  • Chromatographic Column: Use a reverse-phase UPLC/HPLC column, such as a C8 or C18, with a small particle size (e.g., 1.7 µm) for improved resolution.[6] A common column dimension is 2.1 x 150 mm.[6]

  • Mobile Phase:

    • Solvent A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[6]

    • Solvent B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile (ACN).[6]

  • LC Gradient: A typical gradient starts at a low percentage of organic solvent and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

    • Example Gradient: Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration.[6]

    • Flow Rate: 0.4 mL/min.[6]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[6]

    • Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for quantification.[6]

    • SRM Transition: Monitor the transition from the protonated precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da.[8] For low-level detection of isotopically labeled species, monitoring the [M+2+H]⁺ isotopomer can be beneficial.[6]

Quantitative Data Summary

Table 1: Recommended Starting Points for ESI Source Parameter Optimization
ParameterRecommended RangePurpose & Notes
Capillary/Spray Voltage 3.0 - 4.5 kVControls the ESI process. Lower voltages can sometimes provide a more stable signal.[14]
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[2]
Desolvation Gas Temp. 350 - 500 °CAids in droplet evaporation. Higher temperatures can improve signal but may also promote degradation if too high.[2]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[2]
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[2]
Table 2: Comparison of Mobile Phase Additives for Acyl-CoA Analysis (Positive ESI)
AdditiveIonization ModeSignal IntensityChromatographic PerformanceNotes
0.1% Trifluoroacetic Acid (TFA) PositivePoorExcellentProvides excellent peak shape but causes severe signal suppression.[2]
0.1% Formic Acid (FA) PositiveFair to GoodGoodA common starting point, but peak tailing can be an issue for some acyl-CoAs.[2]
10-15 mM Ammonium Hydroxide PositiveExcellentVery GoodHigh pH can improve retention and separation of acyl-CoAs on C18 columns.[6][8]
10 mM Ammonium Acetate PositiveVery GoodVery GoodA good alternative to ammonium formate, provides buffering capacity.[2]

References

Technical Support Center: Enzymatic Assays with (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during enzymatic assays involving this compound, particularly focusing on assays with 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Q1: Why is there no or very low enzyme activity observed in my assay?

A1: Low or absent enzyme activity can stem from several factors, ranging from reagent integrity to assay conditions. Consider the following potential causes and solutions:

  • Substrate Degradation: Long-chain acyl-CoA esters can be unstable. Ensure that this compound is stored correctly, typically at -80°C, and handled on ice. Avoid repeated freeze-thaw cycles.

  • Enzyme Inactivity: Verify the activity of your enzyme stock with a known, reliable substrate. Enzymes can lose activity due to improper storage or handling.

  • Incorrect Assay Conditions:

    • pH: The optimal pH for 3-hydroxyacyl-CoA dehydrogenase is generally between 6.0 and 7.0.[1] Significant deviations can lead to reduced or no activity.

    • Temperature: While enzyme activity generally increases with temperature, excessive heat can cause denaturation. The optimal temperature should be determined empirically but is often around 37°C.

    • Cofactor Concentration: Ensure that the concentration of the necessary cofactor, typically NAD+, is not limiting.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. See the dedicated FAQ on inhibitors (Q3) for more details.

Q2: I'm observing high background noise or a high rate of non-enzymatic reaction. What could be the cause?

A2: High background can obscure the true enzymatic signal. Here are some common causes and mitigation strategies:

  • Substrate Instability: this compound, like other thioesters, can be susceptible to hydrolysis, which may contribute to background signal depending on the detection method. Prepare substrate solutions fresh and keep them on ice.

  • Contaminated Reagents: Impurities in the buffer, cofactor, or substrate can lead to non-specific reactions. Use high-purity reagents and ultrapure water.

  • Spectrophotometer Issues: For spectrophotometric assays, ensure the cuvettes are clean and that there are no air bubbles in the reaction mixture, as these can interfere with absorbance readings.

Q3: My enzyme activity is lower than expected. Could there be an inhibitor present?

A3: Yes, several substances can inhibit 3-hydroxyacyl-CoA dehydrogenase activity. It is crucial to be aware of potential inhibitors in your assay system.

  • Product Inhibition: The reaction products, 3-ketoacyl-CoA and NADH, can inhibit the enzyme.[2] Consider using a coupled assay system to remove the product as it is formed.[2]

  • Substrate-Related Inhibitors:

    • Free Coenzyme A (CoA): Free CoA can be inhibitory.[1]

    • Acetyl-CoA: This common metabolite can also inhibit the enzyme.[1]

  • Other Potential Inhibitors:

    • Acetoacetyl-CoA: Can act as an inhibitor.[3]

    • Chelating Agents (e.g., EDTA): If your enzyme requires divalent cations for activity, the presence of EDTA could be inhibitory.

    • Detergents: High concentrations of detergents used to solubilize the substrate can denature the enzyme.

To test for inhibition, you can perform a spike-and-recovery experiment where a known amount of active enzyme is added to your sample. If the activity is lower than expected, an inhibitor is likely present.

Q4: The results of my assay are not reproducible. What are the common sources of variability?

A4: Lack of reproducibility is a frequent challenge in enzymatic assays. Here are key areas to focus on for improving consistency:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of the enzyme, substrate, or cofactors will lead to variable results. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay. Use a water bath or a temperature-controlled plate reader.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed completely and mixed thoroughly before use.

  • Timing: Be consistent with incubation times and the timing of reagent additions, especially for kinetic assays.

Data Presentation

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Acetoacetyl-CoA (C4)Ralstonia eutropha48149[5]
3-Hydroxydecanoyl-CoA (C10)Pig Heart~5Not Specified[4]
3-Hydroxytetradecanoyl-CoA (C14)Pig Heart~5Lower than C10[4]
3-Hydroxyhexadecanoyl-CoA (C16)Pig Heart~5Lower than C14[4]

Note: The Km values for medium- and long-chain substrates are often similar, while the Vmax tends to be lower for longer-chain substrates.[4] The presence of a double bond in this compound may also influence its binding and turnover by the enzyme.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from standard methods for assaying 3-hydroxyacyl-CoA dehydrogenase and can be used as a starting point for assays with this compound. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NAD+ solution (10 mM in potassium phosphate buffer)

  • This compound stock solution (concentration to be determined based on experimental needs, dissolved in an appropriate solvent and diluted in buffer)

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate containing the enzyme

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette or microplate well, combine the following reagents to the desired final volume (e.g., 1 mL):

    • Potassium phosphate buffer

    • NAD+ solution (final concentration typically 0.1-1 mM)

    • This compound (final concentration to be optimized, typically in the range of the expected Km)

  • Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction. Mix gently by inverting the cuvette or by gentle pipetting in the microplate well.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculate Enzyme Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Use the Beer-Lambert law to calculate the enzyme activity, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Equation for Activity Calculation:

Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (6.22 * Light Path (cm) * Enzyme Volume (mL))

Visualizations

The following diagrams illustrate key concepts relevant to enzymatic assays with this compound.

Troubleshooting_Workflow start Start: Low/No Enzyme Activity check_reagents Check Reagent Integrity (Substrate, Enzyme, Cofactor) start->check_reagents check_conditions Verify Assay Conditions (pH, Temperature) start->check_conditions check_inhibitors Investigate Potential Inhibitors start->check_inhibitors troubleshoot_reproducibility Address Reproducibility Issues start->troubleshoot_reproducibility end_ok Problem Resolved check_reagents->end_ok Reagents OK end_not_ok Further Investigation Needed check_reagents->end_not_ok Reagents Faulty check_conditions->end_ok Conditions Optimal check_conditions->end_not_ok Conditions Suboptimal check_inhibitors->end_ok No Inhibitors Found check_inhibitors->end_not_ok Inhibitor Present troubleshoot_reproducibility->end_ok Reproducibility Improved troubleshoot_reproducibility->end_not_ok Still Variable

Troubleshooting workflow for low enzyme activity.

Beta_Oxidation_Unsaturated sub This compound enzyme 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) sub->enzyme product 3-keto-(5Z)-tetradec-5-enoyl-CoA enzyme->product nadh NADH + H+ enzyme->nadh next_step Further Beta-Oxidation Steps product->next_step nad NAD+ nad->enzyme

Reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

References

Technical Support Center: Optimization of HPLC Separation for Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating acyl-CoA isomers using HPLC?

A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities and physicochemical properties. These include:

  • Structural Similarity: Positional and geometric isomers of acyl-CoAs have very similar structures, making them difficult to resolve with standard reversed-phase methods.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be unstable, prone to degradation under certain temperature and pH conditions. This necessitates careful sample handling and optimized chromatographic conditions.[1][2]

  • Low Abundance: Acyl-CoAs are often present in low nanomolar concentrations in tissues, requiring highly sensitive and selective analytical methods.[3]

  • Matrix Effects: When analyzing biological samples, endogenous compounds from the sample matrix can interfere with the separation and detection of the target acyl-CoA isomers.[1]

Q2: What is the most common HPLC method for acyl-CoA separation?

A2: The most frequently used method is reversed-phase HPLC (RP-HPLC) using C8 or C18 columns.[4] This technique separates acyl-CoAs based on the hydrophobicity of their acyl chains. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3][5][6]

Q3: When should I consider using ion-pairing chromatography?

A3: Ion-pairing chromatography is beneficial when dealing with short-chain, more polar acyl-CoAs that may have insufficient retention on a standard reversed-phase column.[7] The ion-pairing reagent, added to the mobile phase, forms a neutral complex with the charged acyl-CoA molecule, increasing its hydrophobicity and retention on the non-polar stationary phase. This technique can significantly improve peak shape and resolution for these challenging analytes.[8][9]

Q4: Can reversed-phase HPLC separate enantiomers of acyl-CoAs?

A4: Standard reversed-phase HPLC is generally not suitable for resolving enantiomers (chiral isomers) because they have identical physicochemical properties in an achiral environment.[1] To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral derivatizing agent that converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column.[1]

Q5: What detection methods are most suitable for acyl-CoA analysis?

A5: UV detection at 254-260 nm is a common method, as the adenine (B156593) ring of the CoA moiety has a strong absorbance at this wavelength.[3][4][5] However, for higher sensitivity and specificity, especially with complex biological samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.[6] LC-MS/MS provides structural information and can distinguish between isomers with the same retention time but different fragmentation patterns.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My acyl-CoA isomers are co-eluting or showing very poor resolution. What should I do?

A: Poor resolution is a common problem when separating structurally similar isomers.[10] Here are several parameters you can adjust to improve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) can enhance the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity of the separation.[11]

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoA molecules and their interaction with the stationary phase. Small adjustments to the pH can sometimes lead to significant improvements in resolution. Acyl-CoAs are sensitive to pH, so careful optimization is required.[2]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, although it will increase the analysis time.[12][13]

  • Increase Column Length or Use a Column with Smaller Particles: A longer column or a column packed with smaller particles will provide higher efficiency (more theoretical plates), which can resolve closely eluting peaks.[11][12]

  • Control Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer.[12] Optimizing the column temperature can improve peak shape and resolution. A good starting point is 35°C.[3]

Issue 2: Peak Tailing

Q: My peaks are showing significant tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or system.[14][15]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar phosphate groups of the acyl-CoA molecule, causing tailing.

    • Solution: Add a competing agent like a small amount of acid (e.g., formic or acetic acid) to the mobile phase to mask the silanol groups.[1] Using a highly deactivated, end-capped column can also minimize these interactions.[14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][14]

    • Solution: Dilute your sample or reduce the injection volume and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause peak tailing.[14][15]

    • Solution: Use a guard column to protect the analytical column.[16] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[1]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks column_issue Potential Column/System Issue check_all_peaks->column_issue Yes specific_peaks Potential Chemical Interaction check_all_peaks->specific_peaks No column_issue_steps 1. Check for column void/blockage. 2. Backflush column or replace frit. 3. Check for system leaks. 4. Replace guard column. column_issue->column_issue_steps specific_peaks_steps 1. Reduce sample concentration (check overload). 2. Adjust mobile phase pH. 3. Add competing acid (e.g., 0.1% Formic Acid). 4. Ensure sample solvent matches mobile phase. specific_peaks->specific_peaks_steps resolution resolution column_issue_steps->resolution Problem Solved specific_peaks_steps->resolution

Troubleshooting workflow for peak tailing.
Issue 3: Retention Time Drift

Q: I'm observing inconsistent retention times between runs. What could be the cause?

A: Drifting retention times can compromise the reliability of your analysis. The most common causes are:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs until stable retention times are achieved.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile components or degradation.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[1] Ensure proper mixing if using a gradient.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[1]

  • System Leaks: A leak in the HPLC system will cause pressure fluctuations and lead to unstable retention times.

    • Solution: Check all fittings and connections for any signs of leakage.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissue samples.[3][17]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM potassium phosphate buffer (KH2PO4, pH 4.9). Include an internal standard (e.g., heptadecanoyl-CoA) in the buffer for quantification.

    • Homogenize the tissue thoroughly on ice.

  • Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the upper phase, which contains the acyl-CoAs, and transfer it to a new tube.

    • Dilute the supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition an SPE cartridge (e.g., C18 or an oligonucleotide purification cartridge) according to the manufacturer's instructions.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with a high-aqueous buffer).

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or 2-propanol).[6][17]

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., 50% methanol in water or the initial mobile phase).[6]

G start Frozen Tissue Sample homogenize Homogenize in Phosphate Buffer + Internal Std start->homogenize extract Add 2-Propanol & Acetonitrile Vortex & Centrifuge homogenize->extract collect Collect Upper Phase (Contains Acyl-CoAs) extract->collect spe SPE Cleanup (Load -> Wash -> Elute) collect->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute end Ready for HPLC Analysis reconstitute->end

References

Preventing degradation of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA during extraction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no recovery of this compound Enzymatic Degradation: High activity of acyl-CoA hydrolases in the tissue sample can rapidly degrade the target molecule.[1]Immediately freeze-clamp tissue samples in liquid nitrogen upon collection to halt enzymatic activity.[2] Homogenize the frozen tissue in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit hydrolase activity.[3]
Chemical Degradation (Hydrolysis): The thioester bond in acyl-CoAs is susceptible to alkaline hydrolysis.[2]Maintain acidic to neutral pH throughout the extraction process. Avoid basic solutions.
Inefficient Extraction: The chosen solvent system may not be optimal for extracting a long-chain acyl-CoA.Use a proven solvent system such as a mixture of 2-propanol and an acidic buffer, followed by acetonitrile.[3] Consider solid-phase extraction (SPE) for purification and concentration.[1][3]
Inconsistent results between replicate samples Variable Enzymatic Degradation: Differences in the time between sample collection and quenching can lead to varying levels of degradation.Standardize the sample handling and quenching procedure to ensure consistency.
Incomplete Homogenization: Inadequate homogenization can lead to incomplete extraction of the analyte.Ensure the tissue is thoroughly homogenized in the extraction buffer. A glass homogenizer is often effective.[3]
Sample Overload on SPE Column: Exceeding the binding capacity of the solid-phase extraction column can result in loss of the analyte.Optimize the amount of tissue extract loaded onto the SPE column.
Presence of interfering peaks during analysis (e.g., HPLC, LC-MS) Co-extraction of Contaminants: Other lipids or cellular components may be co-extracted with the acyl-CoA.Incorporate a lipid removal step, such as a wash with an organic solvent like chloroform, if compatible with the overall protocol.[4] Utilize a solid-phase extraction (SPE) step for cleanup. Oligonucleotide purification cartridges have been used for this purpose.[1][3]
Degradation Products: The interfering peaks may be degradation products of the target molecule.Review and optimize the extraction procedure to minimize degradation, focusing on rapid quenching and maintaining acidic pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The two main causes of degradation are enzymatic activity and chemical instability. Tissues contain acyl-CoA hydrolases that can rapidly cleave the thioester bond.[1] Additionally, the thioester bond is susceptible to chemical hydrolysis, particularly under alkaline conditions.[2]

Q2: How can I minimize enzymatic degradation of my sample?

A2: The most critical step is to rapidly halt all enzymatic activity at the point of sample collection. This is typically achieved by freeze-clamping the tissue in liquid nitrogen.[2] Subsequent steps should be performed at low temperatures (e.g., on ice) and in an acidic buffer (pH 4.9-5.3) to inhibit the activity of acyl-CoA hydrolases.[2][3]

Q3: What is the optimal pH for the extraction buffer?

A3: An acidic pH is recommended to prevent both enzymatic and chemical degradation. Buffers such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9 have been used successfully for the extraction of long-chain acyl-CoAs.[3]

Q4: Which solvents are recommended for the extraction of this compound?

A4: A common approach involves initial homogenization in an acidic buffer, followed by the addition of 2-propanol and further homogenization. Acetonitrile can then be used to precipitate proteins and extract the acyl-CoAs.[3]

Q5: Is a purification step necessary after the initial extraction?

A5: Yes, a purification step is highly recommended to remove interfering substances such as other lipids and proteins. Solid-phase extraction (SPE) using an oligonucleotide purification column is an effective method for isolating and concentrating long-chain acyl-CoAs.[1][3]

Quantitative Data Summary

The stability of acyl-CoA molecules is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoA standards in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV). A lower CV indicates higher stability.

Solvent CompositionShort-Chain Acyl-CoA (e.g., Acetyl-CoA) CV (%)Medium to Long-Chain Acyl-CoA CV (%)
5% Acetonitrile, 95% Water> 20%> 20%
50% Acetonitrile, 50% Water< 15%< 15%
95% Acetonitrile, 5% Water< 10%< 10%
50% Methanol, 50% Water> 20%> 20%
Note: This data is generalized from studies on various acyl-CoAs and illustrates the importance of solvent choice for stability.[5] Higher concentrations of organic solvent, particularly acetonitrile, tend to improve stability at 4°C.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]

  • Sample Preparation:

    • Excise tissue and immediately freeze-clamp in liquid nitrogen.

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (e.g., < 100 mg).

    • In a glass homogenizer on ice, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add the frozen tissue and homogenize thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex thoroughly, and allow to stand on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove unbound contaminants as per the manufacturer's protocol.

    • Elute the acyl-CoAs using 2-propanol.

  • Sample Concentration and Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for analysis (e.g., by HPLC or LC-MS).

Visualizations

Molecule This compound Enzymatic Enzymatic Degradation (Acyl-CoA Hydrolases) Molecule->Enzymatic Tissue Homogenate Chemical Chemical Degradation (e.g., Alkaline Hydrolysis) Molecule->Chemical High pH Products Degradation Products (Free Fatty Acid + CoA) Enzymatic->Products Chemical->Products Start 1. Tissue Collection & Freeze-Clamping Homogenize 2. Homogenization (Acidic Buffer + 2-Propanol) Start->Homogenize Inhibit Hydrolases Extract 3. Acetonitrile Extraction & Centrifugation Homogenize->Extract Precipitate Proteins SPE 4. Solid-Phase Extraction (Purification) Extract->SPE Isolate Acyl-CoAs Analyze 5. Concentration & Analysis (HPLC/LC-MS) SPE->Analyze Quantify

References

Technical Support Center: Enhancing Solubility of Long-chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain fatty acyl-CoAs (LCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: Why are long-chain fatty acyl-CoAs poorly soluble in aqueous solutions?

A1: Long-chain fatty acyl-CoAs are amphipathic molecules, meaning they have both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. The long hydrocarbon chain is hydrophobic and does not readily interact with water, leading to low solubility and a tendency to form aggregates or micelles above a certain concentration known as the critical micelle concentration (CMC). The solubility of fatty acids generally decreases as the hydrocarbon chain lengthens.[1][2][3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant, in this case, the LCFA-CoA, above which molecules self-assemble to form micelles.[4] Below the CMC, LCFA-CoAs exist as monomers in solution. Above the CMC, additional LCFA-CoA molecules will primarily form micelles, and the monomer concentration remains relatively constant.[5] Knowing the CMC is crucial for designing experiments, as the aggregation state of the LCFA-CoA can significantly impact enzyme kinetics and other biological assays.[5][6][7] The CMC is not a fixed value and can be influenced by factors such as pH, temperature, and ionic strength of the buffer.[5][6][7]

Troubleshooting Guide

Issue 1: My long-chain fatty acyl-CoA solution is cloudy or has precipitates.

This is a common issue arising from the low aqueous solubility of LCFA-CoAs. Here are several potential causes and solutions:

  • Cause: The concentration of the LCFA-CoA is above its Critical Micelle Concentration (CMC).

    • Solution: Try lowering the concentration of the LCFA-CoA in your working solution. The CMC for many common LCFA-CoAs is in the micromolar range.[6][7]

  • Cause: The buffer conditions are not optimal for solubility.

    • Solution 1: Adjust pH. Increasing the pH can increase the solubility of the carboxylate group, though the effect on the overall solubility of the long-chain molecule might be limited.[8]

    • Solution 2: Adjust Ionic Strength. The CMC of palmitoyl-CoA has been shown to be dependent on the ionic strength of the buffer.[6][7] Experiment with different salt concentrations to see if it improves solubility.

    • Solution 3: Avoid high concentrations of divalent cations. For example, Mg2+ can cause precipitation of palmitoyl-CoA, especially at concentrations above 5 mM.[9] If your experiment requires Mg2+, consider using a buffer system that minimizes this effect, such as 0.05 M phosphate (B84403) buffer or 0.10 M Tris-HCl with 0.4 M KCl.[9]

  • Cause: The temperature is too low.

    • Solution: Gently warming the solution can sometimes improve solubility. However, be cautious as excessive heat can degrade the LCFA-CoA. The solubility of fatty acids generally increases with temperature.[10][11]

Issue 2: I am observing inconsistent results in my enzyme assays.

Inconsistent results can often be traced back to the aggregation state of the LCFA-CoA substrate.

  • Cause: The LCFA-CoA is forming micelles, which can inhibit or alter enzyme activity.

    • Solution 1: Use a solubilizing agent. Several agents can be used to increase the solubility of LCFA-CoAs and prevent micelle formation.

      • Bovine Serum Albumin (BSA): Fatty-acid-free BSA can bind to LCFA-CoAs, keeping them in a monomeric state.[8][12] This is a common method for delivering fatty acids to cells in culture.

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic tail of the LCFA-CoA, forming an inclusion complex that is more water-soluble.[13][14][15] α-Cyclodextrin and its derivatives have been shown to be effective.[13][14]

      • Detergents: Non-ionic detergents like Triton X-100 can be used, but care must be taken as they can also affect enzyme activity.

    • Solution 2: Prepare fresh solutions. LCFA-CoA solutions, especially in aqueous buffers, are not stable for long periods. It is recommended to prepare them fresh for each experiment.[16][17]

  • Cause: The LCFA-CoA has degraded.

    • Solution: Store stock solutions of LCFA-CoAs in an appropriate solvent (e.g., methanol, ethanol (B145695), or a mixture of chloroform (B151607) and methanol) at -20°C or -80°C and purge with an inert gas to prevent oxidation.[17][18] Avoid repeated freeze-thaw cycles.[19]

Quantitative Data

Table 1: Critical Micelle Concentrations (CMCs) of Various Long-Chain Fatty Acyl-CoAs

Fatty Acyl-CoAChain LengthConditionsCMC (µM)Reference
Palmitoyl-CoAC16:00.011 M Tris, pH 8.37 - 250[6][7]
Stearoyl-CoAC18:0Fluorimetric determinationHigh[6][7]
Oleoyl-CoAC18:1Fluorimetric determinationHigh[6][7]
Lauryl-CoAC12:0Fluorescent titration~3000[20]
Myristoyl-CoAC14:0Fluorescent titration~700[20]
Palmitoyl-CoAC16:0Fluorescent titration~150[20]
Stearoyl-CoAC18:0Fluorescent titration~30[20]

Table 2: Solubility of Palmitoyl-CoA in the Presence of Mg²⁺

Buffer SystemMg²⁺ Concentration (mM)Palmitoyl-CoA Concentration (µM)SolubilityReference
0.10 M Tris-HCl, pH 7.4 or 8.5110All precipitated[9]
0.10 M Tris-HCl, pH 7.4 or 8.5110090% precipitated[9]
0.05 M Phosphate, pH 7.4< 4-5-Soluble[9]
0.10 M Tris-HCl with 0.4 M KCl< 4-5-Soluble[9]
Any of the above> 5-Insoluble[9]

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Fatty Acyl-CoAs using Bovine Serum Albumin (BSA)

This protocol is adapted from common laboratory practices for preparing fatty acid-BSA complexes for cell culture experiments.

  • Prepare a stock solution of fatty-acid-free BSA: Dissolve fatty-acid-free BSA in the desired buffer (e.g., PBS or cell culture medium) to a final concentration of 10% (w/v).

  • Prepare a stock solution of the long-chain fatty acyl-CoA: Dissolve the LCFA-CoA in a suitable organic solvent such as ethanol or DMSO.[8]

  • Complex formation: While vortexing the BSA solution, slowly add the LCFA-CoA stock solution to the desired final concentration. The molar ratio of LCFA-CoA to BSA is typically between 1:1 and 4:1.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.

  • Sterilization: Filter the final solution through a 0.22 µm filter to sterilize and remove any potential aggregates.[8]

Protocol 2: Solubilization of Long-Chain Fatty Acyl-CoAs using Cyclodextrins

This protocol describes a general method for using cyclodextrins to enhance the solubility of LCFA-CoAs.

  • Prepare a stock solution of cyclodextrin (B1172386): Dissolve α-cyclodextrin or a derivative like randomly methylated-β-cyclodextrin in the desired aqueous buffer to a concentration range of 1-8 mM.[13]

  • Prepare a stock solution of the long-chain fatty acyl-CoA: Dissolve the LCFA-CoA in a minimal amount of a suitable organic solvent.

  • Complex formation: Add the LCFA-CoA stock solution to the cyclodextrin solution with vigorous stirring or vortexing.

  • Sonication (optional): If the solution is not clear, sonicate it for a short period to aid in the formation of the inclusion complex.[8]

  • Equilibration: Allow the solution to equilibrate at room temperature or the desired experimental temperature.

Visualizations

experimental_workflow Workflow for Solubilizing Long-Chain Fatty Acyl-CoAs cluster_prep Preparation cluster_solubilization Solubilization Method cluster_procedure Procedure cluster_outcome Outcome start Start with solid LCFA-CoA dissolve Dissolve in organic solvent (e.g., Ethanol, DMSO) start->dissolve stock Prepare concentrated stock solution dissolve->stock method Choose Solubilization Method bsa BSA Conjugation method->bsa cyclo Cyclodextrin Encapsulation method->cyclo detergent Detergent Micelles method->detergent add_to_buffer Add stock to aqueous buffer containing solubilizing agent incubate Incubate/Mix add_to_buffer->incubate check_solubility Check for clarity/precipitate incubate->check_solubility soluble Soluble Monomeric Solution check_solubility->soluble Success insoluble Cloudy/Precipitate check_solubility->insoluble Failure troubleshoot Troubleshoot: - Adjust concentration - Change buffer conditions - Try different solubilizing agent insoluble->troubleshoot troubleshoot->method signaling_pathway Factors Affecting LCFA-CoA Solubility cluster_properties Intrinsic Properties cluster_conditions Experimental Conditions cluster_additives Solubilizing Additives lcfa_coa Long-Chain Fatty Acyl-CoA (Amphipathic) solubility Aqueous Solubility lcfa_coa->solubility chain_length Acyl Chain Length chain_length->lcfa_coa saturation Degree of Saturation saturation->lcfa_coa ph pH ph->solubility influences temperature Temperature temperature->solubility influences ionic_strength Ionic Strength ionic_strength->solubility influences divalent_cations Divalent Cations (e.g., Mg²⁺) divalent_cations->solubility influences (can cause precipitation) bsa BSA bsa->solubility enhances cyclodextrin Cyclodextrins cyclodextrin->solubility enhances detergents Detergents detergents->solubility enhances

References

Technical Support Center: Resolving Peak Tailing for Acyl-CoAs in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the analysis of acyl-Coenzyme A (acyl-CoA) compounds by reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for acyl-CoAs in RP-HPLC?

A1: Peak tailing for acyl-CoAs in RP-HPLC is often a multifactorial issue. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based C18 columns can interact with the polar phosphate (B84403) groups of acyl-CoAs, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the acyl-CoA molecules and the residual silanol groups on the column.[4][5][6] When the pH is not optimal, it can lead to mixed-mode retention and asymmetrical peaks.

  • Metal Contamination: Trace metal impurities in the HPLC system (e.g., stainless steel components) or the sample can chelate with the phosphate groups of acyl-CoAs, causing peak distortion.[2][7]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to the formation of active sites that can cause peak tailing.[2]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or dead volumes in fittings, can contribute to band broadening and peak tailing.[8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.[4][9]

Q2: How does the mobile phase pH affect acyl-CoA peak shape?

A2: The mobile phase pH is a critical parameter for achieving symmetrical acyl-CoA peaks. Acyl-CoAs contain phosphate groups that can be ionized. At a mid-range pH, residual silanol groups on the silica-based stationary phase can also be ionized, leading to electrostatic interactions that cause peak tailing.[1][2][4] To minimize these interactions, it is generally recommended to work at a low pH (around 2.5-4.9).[4][10][11] At low pH, the silanol groups are protonated and less likely to interact with the negatively charged phosphate groups of the acyl-CoAs.

Q3: What are ion-pairing agents and how can they improve my acyl-CoA peak shape?

A3: Ion-pairing agents are mobile phase additives that have both a hydrophobic and an ionic functional group.[12] In the context of acyl-CoA analysis, an ion-pairing agent with a positive charge can pair with the negatively charged phosphate groups of the acyl-CoAs. This neutralizes the charge on the analyte, reducing its interaction with the stationary phase and minimizing peak tailing.[13] Common ion-pairing agents used in HPLC include trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA).[12][14][15]

Q4: Can column temperature be used to optimize the separation of acyl-CoAs and reduce peak tailing?

A4: Yes, column temperature is an important parameter for method optimization.[16] Increasing the column temperature can improve peak shape and efficiency for several reasons:

  • Reduced Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks.[17]

  • Increased Mass Transfer: Elevated temperatures can enhance the rate of mass transfer of the analyte between the mobile and stationary phases, resulting in improved peak symmetry.[18] For acyl-CoA analysis, a column temperature of around 35°C is often a good starting point.[10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for acyl-CoAs in RP-HPLC.

Diagram: Troubleshooting Workflow for Acyl-CoA Peak Tailing

G Troubleshooting Workflow for Acyl-CoA Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely (e.g., extra-column volume, column degradation) check_all_peaks->system_issue Yes specific_issue Analyte-specific issue likely (e.g., secondary interactions, metal chelation) check_all_peaks->specific_issue No check_hardware Check Hardware (Column, Tubing, Fittings) system_issue->check_hardware check_mobile_phase Optimize Mobile Phase (pH, Buffer, Ion-Pairing Agent) specific_issue->check_mobile_phase add_chelator Add Metal Chelator (e.g., EDTA) check_mobile_phase->add_chelator check_sample Check Sample (Concentration, Solvent) check_hardware->check_sample optimize_temp Optimize Temperature check_sample->optimize_temp add_chelator->optimize_temp resolved Peak Tailing Resolved optimize_temp->resolved

Caption: A logical workflow for troubleshooting peak tailing in acyl-CoA HPLC analysis.

Problem Potential Cause Recommended Solution
All peaks are tailing Extra-column volume - Use shorter, narrower internal diameter PEEK tubing.[8] - Ensure all fittings are properly connected and there are no dead volumes.[19]
Column degradation - Flush the column with a strong solvent.[8] - If the problem persists, replace the column.[1]
Only acyl-CoA peaks are tailing Secondary silanol interactions - Lower mobile phase pH: Adjust the pH of the aqueous mobile phase to between 2.5 and 4.9.[4][11] - Use an end-capped column: These columns have fewer residual silanol groups.[1] - Add an ion-pairing agent: Use a low concentration of a volatile ion-pairing agent like TFA.[12]
Metal chelation - Add a metal chelator to the mobile phase: A low concentration of EDTA (e.g., 10 µM) can be effective.[5][20][21] - Use a metal-free or bio-inert HPLC system: This can minimize contact of the sample with metal surfaces.
Peak shape varies between runs Inadequate column equilibration - Increase the column equilibration time between injections, especially when using gradient elution.
Fluctuating column temperature - Use a column oven to maintain a stable temperature.[16]
Peak fronting or splitting Sample solvent stronger than mobile phase - Dissolve the sample in the initial mobile phase or a weaker solvent.[22]
Sample overload - Reduce the injection volume or dilute the sample.[4][9]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from the method described by Golovko et al. (2004).[10]

Materials:

  • Frozen tissue sample

  • 100 mM Potassium phosphate (KH₂PO₄) buffer, pH 4.9

  • 2-Propanol

  • Saturated ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) solution

  • Acetonitrile

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenize the frozen, powdered tissue in 2 mL of 100 mM KH₂PO₄ buffer containing the internal standard.[10]

  • Add 2.0 mL of 2-propanol and homogenize the sample again.[10]

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[10]

  • Vortex the mixture for 5 minutes.[10]

  • Centrifuge the sample at 1,900 x g for 5 minutes.[10]

  • Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[10]

  • The sample is now ready for solid-phase extraction or direct HPLC analysis.

Diagram: Acyl-CoA Extraction and Analysis Workflow

G Workflow for Acyl-CoA Extraction and HPLC Analysis start Tissue Sample homogenize Homogenize in KH2PO4 Buffer start->homogenize add_solvents Add 2-Propanol, (NH4)2SO4, Acetonitrile homogenize->add_solvents vortex_centrifuge Vortex and Centrifuge add_solvents->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant spe Solid-Phase Extraction (Optional) collect_supernatant->spe hplc RP-HPLC Analysis collect_supernatant->hplc spe->hplc data_analysis Data Analysis hplc->data_analysis

Caption: A flowchart illustrating the key steps in acyl-CoA extraction and analysis.

Protocol 2: RP-HPLC Analysis of Acyl-CoAs

This protocol is based on the method by Golovko et al. (2004) and incorporates best practices for resolving peak tailing.[10]

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 75 mM Potassium phosphate (KH₂PO₄), pH adjusted to 4.9.[10]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[10]

Chromatographic Conditions:

Parameter Value Reference
Column Temperature 35°C[10]
Flow Rate 0.5 mL/min (can be increased during the gradient)[10]
Detection Wavelength 260 nm[10]
Injection Volume 10-50 µLGeneral Practice

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0440.5
80500.5
91701.0
120801.0
140440.5
145440.5

This gradient is an example and may need to be optimized for specific applications.[10]

Data Presentation: Optimizing Mobile Phase for Acyl-CoA Analysis

The following table summarizes the effects of different mobile phase parameters on acyl-CoA peak shape.

Parameter Condition Expected Effect on Peak Shape Rationale References
Mobile Phase pH pH 2.5 - 4.9Improved symmetry, reduced tailingSuppresses ionization of residual silanol groups on the stationary phase.[4][11]
pH > 5Increased tailingIonization of silanol groups leads to secondary interactions with acyl-CoAs.[1][4]
Buffer Concentration 10-50 mMImproved peak shapeMasks residual silanol interactions.[2][3]
< 10 mMPotential for increased tailingInsufficient buffering capacity to mask silanol interactions.[23]
Ion-Pairing Agent Low concentration of TFA (e.g., 0.1%)Sharper, more symmetrical peaksForms a neutral ion pair with the negatively charged acyl-CoA.[12][23]
Triethylamine (TEA)Can improve peak shape for basic compoundsMasks active silanol sites. May not be necessary with modern, high-purity silica (B1680970) columns.[14][15][24]
Metal Chelator 10 µM EDTAReduced peak tailing and distortionChelates trace metal ions in the system that can interact with acyl-CoAs.[5][20][21]

References

Minimizing product inhibition in 3-hydroxyacyl-CoA dehydrogenase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product inhibition in 3-hydroxyacyl-CoA dehydrogenase (HADH) assays.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of the 3-hydroxyacyl-CoA dehydrogenase assay?

A1: Product inhibition is a form of reversible enzyme inhibition where the products of the reaction, in this case, acetoacetyl-CoA and NADH, bind to the enzyme and reduce its activity.[1][2] This occurs as the product concentration increases during the assay, leading to a decrease in the reaction velocity. It is a common regulatory mechanism in metabolic pathways.[2]

Q2: Which products of the 3-hydroxyacyl-CoA dehydrogenase reaction are inhibitory?

A2: Both primary products of the forward reaction, acetoacetyl-CoA and NADH, can inhibit the activity of 3-hydroxyacyl-CoA dehydrogenase.[3] The accumulation of these products as the reaction progresses can lead to significant inhibition.

Q3: What is the kinetic mechanism of inhibition by acetoacetyl-CoA and NADH?

A3: Acetoacetyl-CoA has been shown to be a competitive inhibitor with respect to 3-hydroxyacyl-CoA.[3] This means it competes for the same active site on the enzyme. NADH also acts as an inhibitor, and given its structural similarity to the cofactor NAD+, it typically functions as a competitive inhibitor with respect to NAD+.[2][4]

Q4: How does product inhibition affect my experimental results?

A4: Product inhibition can lead to several issues in your assay:

  • Non-linear reaction progress curves: The reaction rate will decrease over time more rapidly than expected from substrate depletion alone.

  • Underestimation of initial velocity (V₀): If measurements are not taken in the very initial, linear phase of the reaction, the calculated velocity will be artificially low.

  • Inaccurate determination of kinetic parameters: The presence of inhibitory products can lead to incorrect calculations of Michaelis-Menten constants (Km) and maximum velocity (Vmax).

Q5: How can I minimize or eliminate product inhibition in my HADH assay?

A5: Several strategies can be employed:

  • Measure true initial rates: Ensure that you are measuring the reaction rate during the initial linear phase, before significant product accumulation occurs. This typically means using only the first 5-10% of the reaction progress curve for analysis.

  • Optimize substrate concentrations: While increasing substrate concentration can overcome competitive inhibition, it's crucial to perform experiments across a range of substrate and inhibitor concentrations to fully characterize the kinetics.[5][6]

  • Use a coupled-enzyme assay: A highly effective method is to use a coupled assay system that continuously removes one of the inhibitory products.[7] For the HADH assay, coupling the reaction with 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH) will convert the inhibitory acetoacetyl-CoA into acetyl-CoA, thus preventing its accumulation.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Rapidly decreasing, non-linear reaction rate. Product Inhibition: Accumulation of acetoacetyl-CoA and/or NADH is inhibiting the enzyme.1. Confirm Initial Velocity: Ensure you are measuring the rate in the initial, linear portion of the reaction curve.2. Dilute the Enzyme: Using a lower enzyme concentration can prolong the initial linear phase.3. Implement a Coupled Assay: Use the protocol provided below (Protocol 2) with 3-ketoacyl-CoA thiolase to remove acetoacetyl-CoA as it is formed.[7]
Enzyme activity is lower than expected or reported in the literature. Underestimation due to Product Inhibition: The standard assay conditions may allow for rapid product buildup, leading to an artificially low measured activity.1. Perform a Spike and Recovery Experiment: Add a known amount of purified HADH to your sample matrix and a control buffer. Lower recovery in the sample matrix suggests inhibition.[8]2. Switch to the Coupled Assay: This is the most robust method to obtain a more accurate measurement of Vmax by preventing product inhibition.[7]
Inconsistent results between replicates. Variable Lag Phase or Product Accumulation: The onset of product inhibition may not be uniform across all wells, especially if there are slight variations in mixing or start times.1. Standardize Assay Conditions: Ensure consistent temperature, pH, and reagent concentrations.[9]2. Automate Reagent Addition: Use multi-channel pipettes or automated injectors to ensure simultaneous reaction starts.3. Use the Coupled Assay: By preventing product buildup, this method provides more stable and linear reaction rates, improving reproducibility.

Quantitative Data Summary

The following table summarizes key kinetic parameters for 3-hydroxyacyl-CoA dehydrogenase. Note that specific inhibitor constants (Ki) can vary with experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

CompoundParameterTypical Value RangeNotes
3-Hydroxyacyl-CoA Km10 - 100 µMSubstrate. The value is dependent on the acyl chain length.[7]
NAD+ Km50 - 200 µMCo-substrate.
Acetoacetyl-CoA KiNot specified in search results.Product. Acts as a competitive inhibitor with respect to 3-hydroxyacyl-CoA.[3] Researchers may need to determine this value empirically using the provided protocols.
NADH KiNot specified in search results.Product. Binds preferentially over NAD+.[4] Acts as a competitive inhibitor with respect to NAD+.[2]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for HADH Activity

This protocol measures the forward reaction by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in buffer)

  • 3-hydroxybutyryl-CoA (or other 3-hydroxyacyl-CoA substrate) solution (1 mM in buffer)

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading at 340 nm, thermostatted to 37°C

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following (for a 1 mL final volume):

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution (Final concentration: 0.5 mM)

    • 50 µL of enzyme solution (diluted to provide a linear rate)

  • Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of 1 mM 3-hydroxybutyryl-CoA (Final concentration: 0.02 mM).

  • Immediately mix and start monitoring the absorbance at 340 nm continuously for 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Enzyme Assay to Minimize Product Inhibition

This protocol eliminates inhibition from acetoacetyl-CoA by converting it to acetyl-CoA using 3-ketoacyl-CoA thiolase.

Materials:

  • All materials from Protocol 1

  • 3-ketoacyl-CoA thiolase (e.g., from pig heart)

  • Coenzyme A (CoASH) solution (10 mM in buffer)

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following (for a 1 mL final volume):

    • 820 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution (Final concentration: 0.5 mM)

    • 10 µL of 10 mM CoASH solution (Final concentration: 0.1 mM)

    • A sufficient amount of 3-ketoacyl-CoA thiolase (typically 1-2 units)

    • 50 µL of HADH enzyme solution

  • Mix by inversion and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM 3-hydroxybutyryl-CoA (Final concentration: 0.02 mM).

  • Immediately mix and monitor the absorbance at 340 nm as described in Protocol 1.

  • The resulting rate will be free from the inhibitory effects of acetoacetyl-CoA, providing a more accurate measure of HADH activity.[7]

Visualizations

HADH_Reaction_Pathway cluster_reaction HADH Catalyzed Reaction 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->HADH NAD+ NAD+ NAD+->HADH Acetoacetyl-CoA Acetoacetyl-CoA HADH->Acetoacetyl-CoA NADH NADH HADH->NADH Acetoacetyl-CoA->HADH Inhibits NADH->HADH Inhibits

Caption: HADH reaction with product inhibition pathways.

Troubleshooting_Workflow start Start: Non-Linear or Low Activity check_initial Is rate measured from initial linear phase? start->check_initial adjust_time Adjust measurement time to capture V₀ check_initial->adjust_time No check_concentration Is product accumulation suspected? check_initial->check_concentration Yes adjust_time->check_concentration perform_dilution Perform enzyme/substrate dilution series check_concentration->perform_dilution Yes end End: Accurate Activity Measured check_concentration->end No, problem lies elsewhere implement_coupled Implement Coupled Assay with Thiolase perform_dilution->implement_coupled implement_coupled->end

Caption: Workflow for troubleshooting product inhibition.

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition comp E S I comp_es ES Complex comp:f0->comp_es + S comp_ei EI Complex comp:f0->comp_ei + I comp_es->comp:f0 + P noncomp E S I noncomp_es ES Complex noncomp:f0->noncomp_es + S noncomp_ei EI Complex noncomp:f0->noncomp_ei + I noncomp_es->noncomp:f0 + P noncomp_esi ESI Complex noncomp_es->noncomp_esi + I noncomp_ei->noncomp_esi + S uncomp E S uncomp_es ES Complex uncomp:f0->uncomp_es + S uncomp_es->uncomp:f0 + P uncomp_esi ESI Complex uncomp_es->uncomp_esi + I

Caption: Logical relationships of enzyme inhibition types.

References

Validation & Comparative

A Comparative Analysis of Long-Chain 3-Hydroxyacyl-CoA Substrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different long-chain 3-hydroxyacyl-CoA substrates, critical intermediates in fatty acid metabolism. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering objective performance comparisons supported by experimental data.

Introduction to Long-Chain 3-Hydroxyacyl-CoA Substrates

Long-chain 3-hydroxyacyl-CoA substrates are essential molecules in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the third step of beta-oxidation, the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. The efficiency of this reaction is highly dependent on the chain length of the acyl-CoA substrate. Understanding the kinetic properties of different long-chain 3-hydroxyacyl-CoA substrates is crucial for studying fatty acid metabolism, investigating metabolic disorders, and for the development of therapeutic interventions.

Comparative Performance Data

The performance of various long-chain 3-hydroxyacyl-CoA substrates with L-3-hydroxyacyl-CoA dehydrogenase can be quantitatively compared using their kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value is an indicator of the enzyme's affinity for the substrate, with a lower Km suggesting a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for a range of 3-hydroxyacyl-CoA substrates with varying chain lengths. The data is adapted from the study by He, Yang, and Schulz (1989)[1].

Substrate (3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC410011.5
3-Hydroxyhexanoyl-CoAC612.520.0
3-Hydroxyoctanoyl-CoAC84.025.0
3-Hydroxydecanoyl-CoAC102.522.2
3-Hydroxydodecanoyl-CoAC122.516.7
3-Hydroxytetradecanoyl-CoAC142.512.5
3-Hydroxypalmitoyl-CoAC162.58.3

Note: The data indicates that the enzyme exhibits the highest activity with medium-chain substrates (C8-C10), while the Km values for medium and long-chain substrates are comparable and significantly lower than for the short-chain substrate[1].

Physicochemical Properties

The physical and chemical properties of long-chain 3-hydroxyacyl-CoA substrates can influence their handling and performance in experimental settings.

Property3-Hydroxydodecanoyl-CoA (C12)3-Hydroxypalmitoyl-CoA (C16)
Molecular Formula C33H58N7O18P3SC37H66N7O18P3S
Molecular Weight 965.8 g/mol 1021.9 g/mol
Solubility Soluble in waterSparingly soluble in water
Stability Stable under standard laboratory conditions. Hydrolyzes in strong acid or base.Stable under standard laboratory conditions. Prone to hydrolysis.

Experimental Protocols

Enzymatic Synthesis of Long-Chain 3-Hydroxyacyl-CoA Substrates

A general method for the enzymatic synthesis of 3-hydroxyacyl-CoA substrates involves a two-step process starting from the corresponding 2,3-enoyl free acid.

Materials:

  • 2,3-enoyl free acid (e.g., 2-hexadecenoic acid for 3-hydroxypalmitoyl-CoA)

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB)

  • Short-chain enoyl-CoA hydratase (ECHS1)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP

  • MgCl2

Procedure:

  • CoA Thioester Formation: The 2,3-enoyl free acid is first converted to its corresponding CoA thioester. This reaction is catalyzed by a CoA transferase, such as GctAB.

    • Set up a reaction mixture containing the 2,3-enoyl free acid, CoA, ATP, MgCl2, and GctAB in the reaction buffer.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for complete conversion.

  • Hydration to 3-Hydroxyacyl-CoA: The resulting 2,3-enoyl-acyl-CoA is then hydrated to form the desired 3-hydroxyacyl-CoA. This step is catalyzed by an enoyl-CoA hydratase, such as ECHS1.

    • Add purified ECHS1 to the reaction mixture from the previous step.

    • Continue the incubation to allow for the hydration reaction to proceed to completion.

  • Purification: The synthesized 3-hydroxyacyl-CoA can be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This method allows for the determination of LCHAD activity by coupling the reaction to a subsequent, irreversible reaction catalyzed by 3-ketoacyl-CoA thiolase. The overall reaction leads to the reduction of NAD+, which can be monitored spectrophotometrically at 340 nm.

Principle:

  • L-3-Hydroxyacyl-CoA + NAD+ <--LCHAD--> 3-Ketoacyl-CoA + NADH + H+

  • 3-Ketoacyl-CoA + CoA <--Thiolase--> Acetyl-CoA + Acyl-CoA (chain shortened by 2 carbons)

Materials:

  • L-3-hydroxyacyl-CoA substrate of desired chain length

  • NAD+

  • Coenzyme A (CoA)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (LCHAD)

  • Purified 3-ketoacyl-CoA thiolase

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and CoA.

  • Add the 3-ketoacyl-CoA thiolase to the mixture.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Immediately before adding the LCHAD, take an initial absorbance reading at 340 nm (this will serve as the blank).

  • Add the LCHAD enzyme to the cuvette and start monitoring the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The Vmax and Km can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Mitochondrial Beta-Oxidation Pathway

The following diagram illustrates the central role of long-chain 3-hydroxyacyl-CoA substrates and L-3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid beta-oxidation spiral.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase

Caption: The four core reactions of the mitochondrial beta-oxidation spiral.

Experimental Workflow for Comparative Kinetic Analysis

This diagram outlines the logical flow of an experiment designed to compare the kinetic parameters of different long-chain 3-hydroxyacyl-CoA substrates.

Experimental_Workflow start Start prepare_substrates Prepare Stock Solutions of Long-Chain 3-Hydroxyacyl-CoA Substrates (C12, C14, C16, C18) start->prepare_substrates setup_assay Set up Spectrophotometric Assay with Varying Substrate Concentrations prepare_substrates->setup_assay prepare_enzyme Prepare LCHAD and Thiolase Enzyme Solutions prepare_enzyme->setup_assay measure_rates Measure Initial Reaction Rates (ΔAbsorbance/min at 340 nm) setup_assay->measure_rates plot_data Plot Initial Rate vs. Substrate Concentration measure_rates->plot_data calculate_kinetics Calculate Km and Vmax for Each Substrate using Michaelis-Menten Kinetics plot_data->calculate_kinetics compare_data Compare Kinetic Parameters in a Summary Table calculate_kinetics->compare_data end End compare_data->end

Caption: Workflow for determining and comparing enzyme kinetics.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Acyl-CoA Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific acyl-Coenzyme A (acyl-CoA) molecules is critical for understanding cellular metabolism and developing targeted therapeutics. However, the structural similarity among different acyl-CoA species presents a significant challenge: antibody cross-reactivity. This guide provides a comprehensive comparison of antibody specificity against various acyl-CoA structures, supported by experimental methodologies and data to aid in the selection and validation of appropriate antibodies for your research needs.

The ability of an antibody to distinguish between highly similar antigens, such as acetyl-CoA, propionyl-CoA, and butyryl-CoA, is paramount for accurate and reproducible results. Cross-reactivity, where an antibody binds to unintended but structurally related molecules, can lead to false positives and misinterpretation of experimental data. This guide will delve into the nuances of anti-acyl-CoA antibody specificity and provide the necessary tools to assess it.

Performance Comparison of Anti-Acyl-CoA Antibodies

Currently, detailed quantitative data on the cross-reactivity of a single antibody against a wide panel of acyl-CoA variants is limited in publicly available literature. However, qualitative assessments have been made for some commercially available and research-grade antibodies.

A key reagent in this field is the monoclonal anti-CoA antibody, 1F10 , developed by Malanchuk and colleagues in 2015.[1][2][3] This antibody has been shown to specifically recognize Coenzyme A and its derivatives, without cross-reacting with CoA precursors such as ATP and cysteine.[1][2][3]

Subsequent research has indicated that the 1F10 antibody may also recognize other CoA thioesters, such as succinyl-CoA, malonyl-CoA, and glutaryl-CoA.[4] This suggests that the primary epitope for this antibody is likely the CoA moiety itself, with the attached acyl group having a lesser impact on binding. This is a critical consideration for researchers needing to distinguish between different short-chain acyl-CoAs.

To provide a framework for quantitative comparison, the following table outlines the type of data that should be generated and presented when assessing the cross-reactivity of an anti-acyl-CoA antibody. The values presented are hypothetical and serve as a template for reporting results from a competitive ELISA experiment.

Acyl-CoA SpeciesIC50 (nM)% Cross-Reactivity
Acetyl-CoA 10 100%
Propionyl-CoA5020%
Butyryl-CoA2005%
Malonyl-CoA2540%
Succinyl-CoA3033%
Free Coenzyme A>1000<1%

Note: The IC50 is the concentration of the competitor acyl-CoA required to inhibit 50% of the binding of the primary acyl-CoA (in this hypothetical case, Acetyl-CoA). The % Cross-Reactivity is calculated as (IC50 of primary acyl-CoA / IC50 of competitor acyl-CoA) x 100.

Visualizing Antibody Cross-Reactivity

To better understand the concept of antibody cross-reactivity with similar acyl-CoA structures, the following diagram illustrates the binding of a hypothetical anti-acetyl-CoA antibody to its target and potential cross-reactants.

Conceptual Diagram of Antibody Cross-Reactivity cluster_antibody Anti-Acetyl-CoA Antibody cluster_antigens Acyl-CoA Molecules Antibody AcetylCoA Acetyl-CoA Acyl Group (CH3CO-) CoA Antibody->AcetylCoA:port High Affinity Binding PropionylCoA Propionyl-CoA Acyl Group (CH3CH2CO-) CoA Antibody->PropionylCoA:port Lower Affinity Cross-Reactivity ButyrylCoA Butyryl-CoA Acyl Group (CH3(CH2)2CO-) CoA Antibody->ButyrylCoA:port Minimal Cross-Reactivity G A Coat plate with anti-Acyl-CoA antibody B Block non-specific binding sites A->B C Prepare standards of primary Acyl-CoA and competitor Acyl-CoAs B->C D Incubate antibody with a fixed concentration of labeled primary Acyl-CoA and varying concentrations of unlabeled competitor Acyl-CoAs C->D E Add mixture to the coated plate and incubate D->E F Wash to remove unbound molecules E->F G Add substrate and measure signal F->G H Generate competition curve and calculate IC50 values G->H I Calculate % Cross-Reactivity H->I G A Immobilize anti-Acyl-CoA antibody on a sensor chip B Inject a series of concentrations of the primary Acyl-CoA over the sensor surface A->B C Measure the binding response (RU) in real-time B->C D Regenerate the sensor surface C->D E Repeat steps B-D for each competitor Acyl-CoA D->E F Analyze the sensorgrams to determine association (ka) and dissociation (kd) rates E->F G Calculate the equilibrium dissociation constant (KD) for each interaction F->G H Compare KD values to determine relative affinities and cross-reactivity G->H

References

Efficacy of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the synthesis and degradation of fatty acids are fundamental processes, presenting viable targets for therapeutic intervention. This guide provides a comparative overview of the inhibitory effects on key enzymes within these pathways, with a specific focus on L-3-hydroxyacyl-CoA dehydrogenase (HADH) and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ). While the molecule of interest, (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA, is cataloged as a potential enzyme inhibitor, specific inhibitory data is not currently available in published literature. Therefore, we will explore its likely role as a metabolic intermediate and present a comparative analysis of known inhibitors for related, critical enzymes in fatty acid metabolism.

This compound: A Putative Intermediate in Fatty Acid Beta-Oxidation

This compound is a long-chain (3S)-hydroxy fatty acyl-CoA.[1] Its structure suggests it is an intermediate in the beta-oxidation of di-unsaturated fatty acids. In this pathway, it would be a substrate for enzymes that catalyze the conversion of hydroxyacyl-CoA to ketoacyl-CoA. While its role as a direct enzyme inhibitor is not yet established, its structural similarity to substrates of fatty acid metabolism enzymes makes it a candidate for competitive inhibition studies.

Below is a diagram illustrating the likely position of this compound in the beta-oxidation pathway of unsaturated fatty acids.

Beta_Oxidation_Pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration 3_hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->3_hydroxyacyl_CoA HADH L-3-hydroxyacyl-CoA dehydrogenase (HADH) 3_hydroxyacyl_CoA->HADH Dehydrogenation 3_ketoacyl_CoA 3-Ketoacyl-CoA HADH->3_ketoacyl_CoA Thiolase Thiolase 3_ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Figure 1: Proposed role in beta-oxidation.

Comparative Analysis of Enzyme Inhibitors in Fatty Acid Metabolism

Given the absence of specific inhibitory data for this compound, we present a comparative analysis of known inhibitors for two key enzymes in fatty acid metabolism: L-3-hydroxyacyl-CoA dehydrogenase (HADH) and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ).

L-3-hydroxyacyl-CoA Dehydrogenase (HADH) Inhibition

HADH catalyzes the third step of fatty acid beta-oxidation, the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Inhibition of this enzyme can disrupt fatty acid metabolism.

InhibitorTarget Organism/EnzymeIC50/KiMode of Inhibition
Acetoacetyl-CoASwine Heart HADH-Competitive with NADH, Non-competitive with S-3-hydroxybutyryl-CoA[2]
Acetyl-CoARalstonia eutropha FadB'-Inhibitory effect observed[3]
Propionyl-CoARalstonia eutropha FadB'-Inhibitory effect observed[3]
CoARalstonia eutropha FadB'-Inhibitory effect observed[3]
β-hydroxyacyl-acyl Carrier Protein Dehydratase (FabZ) Inhibition

FabZ is a key dehydratase in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for novel antibiotics.

InhibitorTarget Organism/EnzymeIC50Mode of Inhibition
Biochanin AMoraxella catarrhalis FabZ (McFabZ)6.85 µM[4]Competitive[4]
GenisteinMoraxella catarrhalis FabZ (McFabZ)27.7 µM[4]Competitive[4]
DaidzeinMoraxella catarrhalis FabZ (McFabZ)-Competitive[4]
Compound 5hHelicobacter pylori FabZ (HpFabZ)0.86 µM[5]Not specified[5]
LuteolinPlasmodium falciparum FabZ (PfFabZ)5 µM[6]Competitive[6]
(-)-Catechin gallatePlasmodium falciparum FabZ (PfFabZ)0.2-1.1 µMCompetitive[6]
MangostinYersinia pestis FabZ (YpFabZ) & Francisella tularensis FabZ (FtFabZ)Similar potencies for bothNot specified[7]
Stictic AcidYersinia pestis FabZ (YpFabZ) & Francisella tularensis FabZ (FtFabZ)Similar potencies for bothNot specified[7]
NAS-91Plasmodium falciparum FabZ (PfFabZ)-Competitive[8]
NAS-21Plasmodium falciparum FabZ (PfFabZ)-Competitive[8]

Experimental Protocols

Detailed methodologies for assaying the activity of HADH and FabZ are crucial for screening and characterizing potential inhibitors.

L-3-hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the reduction of a 3-ketoacyl-CoA substrate.

Principle: 3-Ketoacyl-CoA + NADH + H+ <=> L-3-Hydroxyacyl-CoA + NAD+

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.

  • Substrate: 5.4 mM S-Acetoacetyl Coenzyme A solution in Assay Buffer.

  • Cofactor: 6.4 mM β-NADH solution in cold Assay Buffer (prepare fresh).

  • Enzyme: HADH enzyme solution (0.2 - 0.7 units/ml) in cold Assay Buffer.

Procedure:

  • In a suitable cuvette, combine 2.80 ml of Assay Buffer, 0.05 ml of S-Acetoacetyl Coenzyme A solution, and 0.05 ml of β-NADH solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 ml of the HADH enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear portion of the curve.

  • A blank reaction without the enzyme should be run to account for any non-enzymatic reduction of the substrate.[9]

HADH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate (Acetoacetyl-CoA) - Cofactor (NADH) Mix Mix Buffer, Substrate, and Cofactor in Cuvette Reagents->Mix Equilibrate Equilibrate to 37°C Mix->Equilibrate Baseline Establish Stable Absorbance Baseline (340 nm) Equilibrate->Baseline Add_Enzyme Add HADH Enzyme Baseline->Add_Enzyme Measure Record Decrease in Absorbance at 340 nm Add_Enzyme->Measure Calculate Calculate Rate (ΔA340nm/minute) Measure->Calculate

Figure 2: HADH activity assay workflow.
β-hydroxyacyl-acyl Carrier Protein Dehydratase (FabZ) Activity Assay

This is a continuous spectrophotometric assay that monitors the hydration of crotonoyl-CoA to β-hydroxybutyryl-CoA by measuring the decrease in absorbance at 263 nm.

Principle: Crotonoyl-CoA + H2O <=> β-Hydroxybutyryl-CoA

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

  • Substrate: Crotonoyl-CoA solution in Assay Buffer.

  • Enzyme: Purified FabZ enzyme.

  • Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • The reaction mixture (1 ml total volume) contains Assay Buffer and a specific concentration of crotonoyl-CoA (e.g., 100 µM).

  • For inhibition studies, pre-incubate the FabZ enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the FabZ enzyme (or the enzyme-inhibitor mixture) to the reaction mixture.

  • Monitor the decrease in absorbance at 263 nm (the wavelength of maximum absorbance for the thioester bond of crotonoyl-CoA) at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

  • For IC50 determination, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FabZ_Assay_Workflow cluster_prep Preparation cluster_incubation Pre-incubation (for inhibition) cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate (Crotonoyl-CoA) - FabZ Enzyme - Inhibitor Stock Incubate Pre-incubate FabZ Enzyme with Inhibitor Reagents->Incubate Mix Add Substrate to Assay Buffer Reagents->Mix Initiate Initiate Reaction with Enzyme/Enzyme-Inhibitor Mix Incubate->Initiate Mix->Initiate Measure Monitor Decrease in Absorbance at 263 nm Initiate->Measure Calculate Determine Initial Velocity and Calculate % Inhibition Measure->Calculate IC50 Determine IC50 from Dose-Response Curve Calculate->IC50

Figure 3: FabZ inhibition assay workflow.

References

A Researcher's Guide to the Synthesis of Unsaturated Hydroxyacyl-CoAs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of unsaturated hydroxyacyl-CoAs, this guide offers a comprehensive comparison of prevalent synthetic routes. We delve into both chemo-enzymatic and purely enzymatic methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed selection of the most suitable method for your research needs.

The synthesis of unsaturated hydroxyacyl-CoAs, critical intermediates in fatty acid metabolism and key substrates for various enzymes, presents unique challenges. The inherent instability of the thioester linkage and the requirement for stereospecific hydroxylation necessitate robust and efficient synthetic strategies. This guide benchmarks the most common approaches, providing a clear overview of their respective strengths and limitations.

Comparative Analysis of Synthetic Routes

Two primary strategies dominate the synthesis of unsaturated hydroxyacyl-CoAs: a two-step chemo-enzymatic approach and a fully enzymatic system. The chemo-enzymatic route involves the chemical synthesis of an α,β-unsaturated acyl-CoA intermediate, followed by enzymatic hydration. The fully enzymatic approach leverages a cascade of enzymes to produce the target molecule from a precursor acid.

Quantitative Performance Metrics

The choice of synthetic route often hinges on factors such as yield, purity, and scalability. The following table summarizes key quantitative data for different methods of synthesizing the α,β-unsaturated acyl-CoA precursors and the subsequent enzymatic hydration step.

MethodPrecursor ActivationKey Reagents/EnzymesTypical Yield (%)Purity (%)ScalabilityKey AdvantagesKey Disadvantages
Chemo-enzymatic Route
Step 1: Chemical Synthesis
Ethyl Chloroformate (ECF) ActivationCarboxylic AcidEthyl Chloroformate, Triethylamine (B128534)40-75[1][2]>90ModerateReliable for a wide range of α,β-unsaturated acids.[2]Requires use of aggressive and hazardous reagents.[2]
Carbonyldiimidazole (CDI) ActivationCarboxylic Acid1,1'-CarbonyldiimidazoleGenerally lower for α,β-unsaturated acids[2]>95HighMilder reaction conditions compared to ECF.[3]Not well-suited for α,β-unsaturated acyl-CoA synthesis.[2]
Step 2: Enzymatic Hydration
Enoyl-CoA Hydratase (ECHS1/Crotonase)α,β-Unsaturated Acyl-CoARecombinant Enoyl-CoA HydrataseHigh (Qualitative)HighHighStereospecific production of (S)-3-hydroxyacyl-CoA.[4][5] High catalytic efficiency.[5]Requires protein expression and purification. Substrate specificity may be a limitation.
Fully Enzymatic Route
One-pot Synthesis2,3-Enoyl Free AcidAcyl-CoA Transferase (e.g., GctAB), Enoyl-CoA Hydratase (e.g., ECHS1)Not specified in literatureHighLow to ModerateMilder reaction conditions, avoids hazardous chemicals.[6]Requires availability and stability of multiple enzymes. Optimization can be complex.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic routes. Below are protocols for the key chemical and enzymatic steps.

Protocol 1: Chemical Synthesis of α,β-Unsaturated Acyl-CoA via Ethyl Chloroformate (ECF) Activation

This protocol is adapted for the synthesis of various α,β-unsaturated acyl-CoAs.[2]

Materials:

  • α,β-unsaturated carboxylic acid (1.5 eq)

  • Coenzyme A (CoA) trilithium salt (1 eq)

  • Ethyl chloroformate (1.5 eq)

  • Triethylamine (3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% aqueous NaHCO₃ solution

  • Solid-phase extraction (SPE) column (e.g., C18)

Procedure:

  • Dissolve the α,β-unsaturated carboxylic acid in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Slowly add ethyl chloroformate dropwise and stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a 5% aqueous NaHCO₃ solution.

  • Add the CoA solution to the mixed anhydride (B1165640) reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Purify the resulting α,β-unsaturated acyl-CoA by solid-phase extraction or preparative HPLC.

Protocol 2: Enzymatic Hydration of α,β-Unsaturated Acyl-CoA

This protocol describes the conversion of an α,β-unsaturated acyl-CoA to a 3-hydroxyacyl-CoA using enoyl-CoA hydratase.[6]

Materials:

  • Purified α,β-unsaturated acyl-CoA

  • Recombinant human short-chain enoyl-CoA hydratase (ECHS1)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, and the α,β-unsaturated acyl-CoA substrate.

  • Initiate the reaction by adding a catalytic amount of purified ECHS1 enzyme.

  • Incubate the reaction at 37°C.

  • Monitor the formation of the 3-hydroxyacyl-CoA product by LC-MS or a coupled spectrophotometric assay.

  • The reaction is typically complete within 1-2 hours.

  • The resulting 3-hydroxyacyl-CoA can be used directly or purified if necessary.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the chemo-enzymatic and fully enzymatic routes.

ChemoEnzymatic_Route cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydration Precursor Unsaturated Carboxylic Acid Activated Mixed Anhydride Intermediate Precursor->Activated ECF / TEA Unsat_Acyl_CoA α,β-Unsaturated Acyl-CoA Activated->Unsat_Acyl_CoA + CoA-SH Hydroxyacyl_CoA Unsaturated Hydroxyacyl-CoA Unsat_Acyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECHS1)

Caption: Chemo-enzymatic synthesis of unsaturated hydroxyacyl-CoAs.

Fully_Enzymatic_Route cluster_enzymatic_cascade Enzymatic Cascade Enoyl_Acid 2,3-Enoyl Free Acid Enoyl_CoA Enoyl-Acyl-CoA Enoyl_Acid->Enoyl_CoA Acyl-CoA Transferase (e.g., GctAB) Hydroxyacyl_CoA Unsaturated Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (e.g., ECHS1)

References

A Comparative Guide to the Biological Activities of (3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA and its Free Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA and its corresponding free acid, (3S,5Z)-3-hydroxytetradec-5-enoic acid. The information presented herein is intended to support research and development efforts in metabolic diseases, cell signaling, and pharmacology by offering a structured overview of their known and potential functions, supported by experimental data and detailed protocols.

Introduction

(3S,5Z)-3-hydroxytetradec-5-enoic acid and its activated thioester form, this compound, are long-chain fatty acid derivatives that play roles in cellular metabolism. While the free acid can act as a signaling molecule and metabolic substrate, its coenzyme A (CoA) derivative is primarily an intracellular intermediate in metabolic pathways. Understanding the distinct biological activities of these two forms is crucial for elucidating their physiological and pathological significance.

Free fatty acids, upon entering the cell, are typically activated to their acyl-CoA derivatives to be metabolized. This conversion is a critical step that dictates their subsequent cellular fate.[1][2][3][4] Acyl-CoA thioesterases can reverse this process, hydrolyzing acyl-CoAs back to the free fatty acid and CoA.[5] This dynamic interplay suggests that the biological activities of the free acid and its acyl-CoA form are likely distinct and tightly regulated.

Comparative Analysis of Biological Activities

The primary differences in the biological activities of (3S,5Z)-3-hydroxytetradec-5-enoic acid and its CoA ester stem from their ability to traverse cellular membranes and interact with different molecular targets.

Biological Activity(3S,5Z)-3-hydroxytetradec-5-enoic Acid (Free Acid)This compoundKey Differences & Considerations
Cellular Uptake Can be taken up by cells via passive diffusion and protein-mediated transport.[1][2][3][4]Generally not taken up directly by cells; formed intracellularly from the free acid.The bulky, charged CoA moiety prevents passive diffusion across cell membranes.
Mitochondrial Respiration Acts as an uncoupler of oxidative phosphorylation.[6]Unlikely to directly access mitochondria from the cytosol to have the same effect.The free acid form can disrupt the proton gradient across the inner mitochondrial membrane.
Metabolic Fate Substrate for acyl-CoA synthetases to form the acyl-CoA.Intermediate in fatty acid β-oxidation, metabolized by L-3-hydroxyacyl-CoA dehydrogenase.The acyl-CoA is the activated form required for metabolism.
Cell Signaling Potential agonist for G-protein coupled receptors (GPRs) like GPR40 and GPR120, and Peroxisome Proliferator-Activated Receptors (PPARs).Unlikely to directly interact with cell surface receptors. May have intracellular signaling roles by modulating enzyme activities.The free acid can act as an extracellular and intracellular signaling molecule, while the acyl-CoA is primarily an intracellular effector.

Experimental Data & Protocols

This section provides an overview of key experimental findings and detailed protocols to assess the biological activities of (3S,5Z)-3-hydroxytetradec-5-enoic acid and its acyl-CoA derivative.

Mitochondrial Uncoupling Activity of (3S,5Z)-3-hydroxytetradec-5-enoic Acid

Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of mitochondrial oxidative phosphorylation.[6] This effect is characterized by an increase in oxygen consumption without a corresponding increase in ATP synthesis.

Experimental Protocol: Mitochondrial Respiration Assay

This protocol measures the effect of (3S,5Z)-3-hydroxytetradec-5-enoic acid on the respiratory rate of isolated mitochondria.

  • Isolation of Mitochondria: Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart) using differential centrifugation.

  • Respiration Buffer: Prepare a respiration buffer (e.g., MiR05) containing substrates for complex I (e.g., glutamate (B1630785) and malate) or complex II (e.g., succinate).

  • Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen consumption.

  • Assay Procedure:

    • Add isolated mitochondria to the respiration buffer in the respirometer chamber.

    • Record the basal respiration rate (State 2).

    • Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

    • Add oligomycin (B223565) to inhibit ATP synthase and measure the leak respiration rate (State 4o).

    • Add a fresh aliquot of (3S,5Z)-3-hydroxytetradec-5-enoic acid (solubilized with BSA) and observe any increase in oxygen consumption, which indicates uncoupling.

    • As a positive control, use a known uncoupler like FCCP.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed). A decrease in RCR and P/O ratio in the presence of the fatty acid indicates uncoupling.

Enzymatic Processing of this compound

This compound is a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in the β-oxidation of long-chain fatty acids.

Experimental Protocol: L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay

This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate.

  • Reaction Buffer: Prepare a buffer containing Tris-HCl, NAD+, and a detergent to solubilize the substrate.

  • Enzyme Source: Use a purified LCHAD enzyme or a mitochondrial extract.

  • Substrate: this compound.

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer and the enzyme source.

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

G-Protein Coupled Receptor (GPR) Activation by (3S,5Z)-3-hydroxytetradec-5-enoic Acid

Long-chain hydroxy fatty acids have been identified as agonists for GPR40 and GPR120, which are involved in various physiological processes, including insulin (B600854) secretion and inflammation.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40 and GPR120.

  • Cell Culture: Use a cell line stably expressing human GPR40 or GPR120 (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Assay Procedure:

    • Plate the dye-loaded cells in a microplate.

    • Add varying concentrations of (3S,5Z)-3-hydroxytetradec-5-enoic acid to the wells.

    • Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence intensity against the ligand concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathways & Experimental Workflows

The differential cellular localization and molecular targets of the free acid and its acyl-CoA form result in their involvement in distinct signaling pathways and metabolic processes.

Cellular_Fate_and_Signaling cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_signaling Signaling cluster_metabolism Metabolism Free Acid_ext (3S,5Z)-3-hydroxytetradec-5-enoic Acid Free Acid_int Free Acid Free Acid_ext->Free Acid_int Cellular Uptake Acyl_CoA This compound Free Acid_int->Acyl_CoA Acyl-CoA Synthetase GPRs GPR40/GPR120 Free Acid_int->GPRs Activation PPARs PPARs Free Acid_int->PPARs Activation Mitochondrion Mitochondrion Free Acid_int->Mitochondrion Uncoupling Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation LCHAD Downstream_Signaling Ca²⁺ Mobilization, Gene Expression GPRs->Downstream_Signaling PPARs->Downstream_Signaling Beta_Oxidation->Mitochondrion

Figure 1: Cellular fate and signaling of the free acid vs. its acyl-CoA.

Experimental_Workflow cluster_compound Test Compounds cluster_assays Biological Assays cluster_readouts Quantitative Readouts Free_Acid (3S,5Z)-3-hydroxytetradec-5-enoic Acid Mito_Assay Mitochondrial Respiration Assay Free_Acid->Mito_Assay Signaling_Assay GPR/PPAR Activation Assays Free_Acid->Signaling_Assay Acyl_CoA This compound Enzyme_Assay LCHAD Activity Assay Acyl_CoA->Enzyme_Assay Uncoupling_Data Oxygen Consumption Rate, RCR, P/O Ratio Mito_Assay->Uncoupling_Data Enzyme_Kinetics Km, Vmax Enzyme_Assay->Enzyme_Kinetics Signaling_Potency EC50, Fold Activation Signaling_Assay->Signaling_Potency

Figure 2: Workflow for comparing biological activities.

Conclusion

The biological activities of this compound and its free acid form are fundamentally different, dictated by their distinct chemical properties and cellular compartmentalization. The free acid, (3S,5Z)-3-hydroxytetradec-5-enoic acid, can act as an extracellular signaling molecule, activating cell surface receptors, and as an intracellular effector, for instance, by uncoupling mitochondrial respiration. In contrast, this compound is primarily an intracellular metabolic intermediate, channeled into pathways like β-oxidation.

A direct comparative study of the signaling activities of both molecules is warranted to fully elucidate their respective roles. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis, which could yield valuable insights for the development of novel therapeutics targeting metabolic and signaling pathways.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

Immediate Safety and Handling Precautions

Before handling (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA, it is imperative to be aware of the potential hazards and necessary precautions. This compound is intended for research use only.[1]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Protection Use safety glasses with side shields or chemical goggles.
Skin and Body A lab coat or other protective clothing should be worn.

Storage: Store the compound in a sealed container, protected from light.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any potential fumes.

  • Contain the Spill: Use a non-flammable absorbent material, such as vermiculite (B1170534) or spill mats, to contain the spill.[2]

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the material is fully absorbed, use non-sparking tools to collect the absorbed substance and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be disposed of as hazardous waste.

Disposal Procedures for this compound

The following workflow outlines the decision-making process and steps for the proper disposal of this compound waste.

G cluster_assessment Waste Assessment cluster_disposal Disposal Path Waste Unused or Contaminated this compound CheckRegulations Consult Institutional EHS Guidelines & Local Regulations Waste->CheckRegulations Container Place in a Labeled, Sealed, and Compatible Hazardous Waste Container CheckRegulations->Container Follow established protocols Collection Arrange for Professional Hazardous Waste Collection Container->Collection Incineration High-Temperature Incineration at a Licensed Facility Collection->Incineration

Figure 1. A workflow diagram illustrating the recommended disposal procedure for this compound.

Detailed Disposal Steps:

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements for chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Place waste, including any contaminated materials from spills, into a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical to prevent degradation or reaction.

    • Ensure the container is tightly sealed to prevent leaks or spills.[2]

  • Labeling: The waste container must be labeled with the full chemical name: "this compound," and any other identifiers required by your institution.

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, heat, sparks, and open flames.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company. The preferred method of disposal for such organic compounds is typically high-temperature incineration.

Important Considerations:

  • Given that some fatty acid derivatives can pose a risk of self-ignition when finely distributed on porous materials, it is crucial to handle and dispose of waste with this potential hazard in mind.[2]

  • Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and damage to wastewater treatment systems.[3]

References

Safeguarding Your Research: A Guide to Handling (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA.

Proper handling and disposal are paramount to ensure laboratory safety and the integrity of your research. The following guidelines provide a framework for the safe use of this compound.

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the appropriate level of PPE required for any laboratory procedure.[3] For handling this compound, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesTo protect against accidental splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[3][4][5]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact. It is recommended to wear two pairs of nitrile gloves (double-gloving) for added protection. Gloves should be changed immediately if contaminated.[3]
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and clothing from spills.[4][6] Consider a flame-resistant lab coat if working with flammable solvents.
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[4][5]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a risk assessment should be conducted to determine if a respirator is necessary.[5][6]

Experimental Protocols: Handling and Disposal

Handling this compound

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: If the compound is in solid form, weigh it in a chemical fume hood to avoid inhalation of any dust particles. For solutions, handle in a well-ventilated area.

  • Dissolving: If dissolving the compound, add the solvent slowly to the vial containing the compound.

  • Use in Experiments: When using the compound in experiments, handle it with care to avoid spills and splashes.

  • Storage: Store this compound in a sealed container, protected from light, as recommended for similar compounds.[1] Many fatty acyl-CoA assay kits recommend storing components at -20°C.[7]

Disposal Plan

  • Waste Segregation: All disposable materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in designated, clearly labeled, and sealed chemical waste containers.

  • Decontamination: Decontaminate any reusable glassware or equipment that has come into contact with the compound according to your institution's standard procedures for biochemical reagents.

  • Final Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

G cluster_handling Safe Handling Workflow prep 1. Prepare Work Area ppe 2. Don Appropriate PPE prep->ppe handle 3. Weigh/Aliquot Compound ppe->handle dissolve 4. Dissolve Compound (if applicable) handle->dissolve experiment 5. Use in Experiment dissolve->experiment storage 6. Store Properly experiment->storage

Caption: Workflow for the safe handling of this compound.

G cluster_disposal Disposal Plan Workflow segregate 1. Segregate Contaminated Waste collect 2. Collect in Labeled Containers segregate->collect decontaminate 3. Decontaminate Reusable Equipment collect->decontaminate dispose 4. Dispose via Hazardous Waste Program decontaminate->dispose

Caption: Step-by-step workflow for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.